molecular formula C10H13NO B15566434 Dihydroabikoviromycin

Dihydroabikoviromycin

カタログ番号: B15566434
分子量: 163.22 g/mol
InChIキー: XFDNFSFFQFVZGJ-MJLFEGKGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dihydroabikoviromycin is an epoxide and a member of piperidines.
(1S,3R,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]dec-8-ene has been reported in Colletotrichum lagenaria with data available.

特性

分子式

C10H13NO

分子量

163.22 g/mol

IUPAC名

(1S,3R,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]dec-8-ene

InChI

InChI=1S/C10H13NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,8-9,11H,5-6H2,1H3/b7-2+/t8?,9-,10+/m1/s1

InChIキー

XFDNFSFFQFVZGJ-MJLFEGKGSA-N

製品の起源

United States

Foundational & Exploratory

The Dihydroabikoviromycin Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the biosynthetic pathway of dihydroabikoviromycin (B1237487), a polyketide-derived natural product and the immediate precursor to the antiviral agent abikoviromycin (B1666469). This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzyme engineering, and antibiotic discovery.

Executive Summary

This compound is a significant secondary metabolite produced by various Streptomyces species, notably Streptomyces anulatus and Streptomyces abikoensis. Its biological importance lies in its role as the direct precursor to abikoviromycin, an antibiotic with recognized antiviral properties. The biosynthesis of this compound originates from a polyketide pathway, culminating in a final oxidation step to yield abikoviromycin. Understanding this pathway is critical for potential bioengineering efforts to enhance the production of these valuable compounds or to generate novel analogs with improved therapeutic properties. This guide synthesizes the current knowledge of the this compound biosynthetic pathway, including the genetic organization, enzymatic functions, and a proposed biosynthetic scheme.

Biosynthetic Gene Cluster and Enzymology

While the complete biosynthetic gene cluster (BGC) for this compound has not been fully elucidated in the public domain, analysis of its polyketide structure and comparison with biosynthetic pathways of structurally related piperidine (B6355638) alkaloids suggest the involvement of a Type I Polyketide Synthase (PKS) system.

The final step in the formation of abikoviromycin from this compound is catalyzed by an oxidoreductase.[1] This enzymatic conversion involves the oxidation of the piperidine ring of this compound.

Proposed this compound Biosynthetic Pathway

Based on the polyketide origin of this compound and biosynthetic logic from similar natural products, a putative pathway can be proposed. The core scaffold is likely assembled by a modular Type I PKS, followed by tailoring enzymatic reactions to yield the final this compound structure.

This compound Biosynthetic Pathway PKS_modules Type I PKS Modules (KS, AT, KR, DH, ER, ACP) Polyketide_chain Linear Polyketide Intermediate PKS_modules->Polyketide_chain Chain elongation & modification Cyclization Intramolecular Cyclization (Putative Cyclase) Polyketide_chain->Cyclization Piperidine_ring Piperidine Ring Formation Cyclization->Piperidine_ring Tailoring_enzymes Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) Piperidine_ring->Tailoring_enzymes This compound This compound Tailoring_enzymes->this compound Oxidoreductase Oxidoreductase This compound->Oxidoreductase Abikoviromycin Abikoviromycin Oxidoreductase->Abikoviromycin

Figure 1. Proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as enzyme kinetic parameters or specific production titers under defined fermentation conditions, for the this compound biosynthetic pathway. Further research is required to characterize the efficiency of the biosynthetic enzymes and optimize the production of this important precursor.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not extensively published. However, standard molecular biology and biochemistry techniques would be employed for such studies. A generalized workflow is presented below.

Experimental Workflow start Start: Isolate this compound Producer Strain (e.g., S. anulatus) genome_sequencing Genome Sequencing and BGC Identification (antiSMASH) start->genome_sequencing gene_inactivation Gene Inactivation Studies (e.g., CRISPR-Cas9) genome_sequencing->gene_inactivation heterologous_expression Heterologous Expression of Putative Biosynthetic Genes genome_sequencing->heterologous_expression metabolite_analysis Metabolite Analysis of Mutants (LC-MS, NMR) gene_inactivation->metabolite_analysis structure_elucidation Structure Elucidation of Intermediates metabolite_analysis->structure_elucidation protein_purification Protein Purification heterologous_expression->protein_purification enzyme_assays In Vitro Enzyme Assays protein_purification->enzyme_assays enzyme_assays->structure_elucidation end End: Pathway Elucidation structure_elucidation->end

Figure 2. A generalized experimental workflow for pathway elucidation.

Protocol 1: Gene Inactivation

  • Vector Construction: A gene replacement vector is constructed containing flanking regions of the target biosynthetic gene and a selectable marker (e.g., an antibiotic resistance gene).

  • Protoplast Transformation: Protoplasts of the Streptomyces producer strain are prepared and transformed with the gene replacement vector.

  • Selection of Mutants: Transformants are selected on appropriate antibiotic-containing media. Double-crossover mutants, in which the target gene has been replaced by the resistance cassette, are identified by PCR screening and confirmed by Southern blotting.

Protocol 2: Metabolite Analysis

  • Cultivation: Wild-type and mutant strains are cultivated under conditions known to induce this compound production.

  • Extraction: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The crude extracts are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to compare the metabolite profiles of the wild-type and mutant strains.

  • Isolation and Structure Elucidation: Accumulated intermediates in the mutant strains are purified by preparative HPLC and their structures are determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Directions

The study of the this compound biosynthetic pathway is still in its early stages. The identification and characterization of the complete biosynthetic gene cluster are paramount to fully understanding the intricate enzymatic machinery involved in its production. Future research should focus on:

  • Sequencing the genomes of known this compound-producing Streptomyces strains to identify the complete BGC.

  • Heterologous expression and biochemical characterization of the individual biosynthetic enzymes to determine their specific functions and catalytic mechanisms.

  • Quantitative analysis of gene expression and metabolite production to identify regulatory elements and optimize yields.

A thorough understanding of this pathway will not only provide fundamental insights into the biosynthesis of piperidine alkaloids but also pave the way for the engineered production of novel and more potent antiviral agents.

References

Dihydroabikoviromycin: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabikoviromycin is a secondary metabolite produced by Streptomyces anulatus. This piperidine (B6355638) derivative has garnered scientific interest due to its notable biological activities, primarily its genotoxic and cytotoxic effects, as well as its potential as an enzyme inhibitor. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows.

Genotoxic and Cytotoxic Activities

This compound has been demonstrated to possess significant genotoxic and cytotoxic properties. Its mechanism of action appears to be linked to the induction of DNA damage, which consequently leads to cytotoxic effects in various cell types, including tumor cells.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the genotoxic and cytotoxic effects of this compound.

Activity Assay Test System Result Reference
GenotoxicityAmes TestSalmonella typhimurium TA100Dose-dependent increase in His+ revertants[1]
GenotoxicityAmes TestSalmonella typhimurium TA98No significant increase in revertants[1]
GenotoxicitySOS ChromotestEscherichia coli PQ37Induction of the sfiA gene[1]
GenotoxicitySister Chromatid Exchange (SCE) AssayChinese Hamster Ovary (CHO) cellsDose-related increase in SCEs[1]
CytotoxicityCell Viability AssayTumor cell linesGrowth suppression at 10 µg/mL[1]
DNA DamageDifferential Killing AssayEscherichia coli WP2 (repair-proficient) vs. CM871 (repair-deficient)Increased killing in repair-deficient strain[1]
Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The protocol for evaluating this compound involves the following general steps:

  • Bacterial Strains: Salmonella typhimurium strains TA100 (for base-pair substitution mutations) and TA98 (for frameshift mutations) are used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.

  • Metabolic Activation: The test is typically performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: Varying concentrations of this compound are mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then poured onto minimal glucose agar (B569324) plates lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a histidine-prototrophic state and can now grow on the histidine-deficient medium) is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[1]

The SOS Chromotest is a colorimetric assay that measures the induction of the SOS response in E. coli as an indicator of DNA damage.

  • Bacterial Strain: Escherichia coli PQ37, which carries a fusion of the sfiA gene (an SOS response gene) promoter to the lacZ gene (encoding β-galactosidase), is utilized.

  • Exposure: The bacterial culture is incubated with various concentrations of this compound.

  • Induction: If this compound causes DNA damage, the SOS response is induced, leading to the expression of the sfiA::lacZ fusion protein.

  • Enzyme Assay: After a suitable incubation period, the activity of β-galactosidase is measured using a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • Quantification: The intensity of the color produced is proportional to the level of SOS induction and, therefore, the extent of DNA damage.[1]

The SCE assay is a sensitive cytogenetic method for detecting DNA damage in eukaryotic cells.

  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used.

  • BrdU Labeling: Cells are cultured for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that incorporates into the newly synthesized DNA strands.

  • Exposure: The cells are treated with different concentrations of this compound.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.

  • Harvesting and Staining: The cells are harvested, fixed, and spread onto microscope slides. The chromosomes are then differentially stained (e.g., with Hoechst 33258 and Giemsa) to distinguish between the two sister chromatids.

  • Analysis: The number of exchanges between sister chromatids is scored under a microscope. A dose-dependent increase in the frequency of SCEs indicates genotoxicity.[1]

Signaling Pathway and Experimental Workflow Diagrams

SOS_Response_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage RecA RecA Activation DNA_Damage->RecA LexA LexA Autocleavage RecA->LexA SOS_Genes SOS Response Genes (e.g., sfiA, uvrA, uvrB) LexA->SOS_Genes Derepression Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest DNA_Repair DNA Repair SOS_Genes->DNA_Repair

Figure 1: SOS response pathway induced by this compound.

Genotoxicity_Testing_Workflow cluster_bacterial Bacterial Assays cluster_mammalian Mammalian Cell Assay Ames_Test Ames Test (S. typhimurium) Mutagenicity_Assessment Mutagenicity_Assessment Ames_Test->Mutagenicity_Assessment Assesses Mutagenicity SOS_Chromotest SOS Chromotest (E. coli) DNA_Damage_Induction DNA_Damage_Induction SOS_Chromotest->DNA_Damage_Induction Detects DNA Damage SCE_Assay Sister Chromatid Exchange Assay (CHO cells) Cytogenetic_Damage Cytogenetic_Damage SCE_Assay->Cytogenetic_Damage Measures Cytogenetic Damage This compound This compound This compound->Ames_Test This compound->SOS_Chromotest This compound->SCE_Assay

Figure 2: Experimental workflow for genotoxicity assessment.

Antifungal Activity

This compound has been identified as an inhibitor of polyketide synthase (PKS), an enzyme crucial for melanin (B1238610) biosynthesis in the fungus Colletotrichum lagenarium. Melanin is a key virulence factor for many pathogenic fungi, contributing to their structural integrity and protecting them from host defense mechanisms.

Mechanism of Action

By inhibiting PKS, this compound disrupts the production of melanin, thereby potentially compromising the viability and pathogenicity of susceptible fungi. This specific mode of action suggests its potential as a lead compound for the development of novel antifungal agents.

Experimental Protocol: Polyketide Synthase Inhibition Assay

A general protocol to assess the inhibition of PKS in C. lagenarium is as follows:

  • Fungal Culture: Colletotrichum lagenarium is grown in a suitable liquid or solid medium that promotes melanin production.

  • Compound Treatment: The fungal cultures are treated with various concentrations of this compound.

  • Melanin Extraction and Quantification: After a defined incubation period, the melanin is extracted from the fungal mycelia using established protocols (e.g., alkaline extraction followed by precipitation). The amount of melanin is then quantified spectrophotometrically.

  • Enzyme Activity Assay (Cell-free): To confirm direct inhibition of the enzyme, a cell-free extract containing PKS can be prepared. The activity of PKS is then assayed in the presence and absence of this compound by measuring the incorporation of radiolabeled precursors (e.g., [14C]malonyl-CoA) into polyketides.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the melanin production or PKS activity in treated samples to that of untreated controls.

Antiviral and Antibacterial Activities

Conclusion

This compound is a potent bioactive compound with well-documented genotoxic and cytotoxic activities. Its ability to induce DNA damage and inhibit the growth of tumor cells makes it a subject of interest for further investigation in cancer research. Furthermore, its specific inhibition of fungal polyketide synthase highlights its potential as a scaffold for the development of new antifungal drugs. Further research is warranted to explore its full therapeutic potential and to investigate any as-yet-undiscovered biological activities, including a more systematic evaluation of its antibacterial and antiviral properties.

References

Dihydroabikoviromycin as a Polyketide Synthase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroabikoviromycin (B1237487), a natural product first identified from Streptomyces species, has been characterized as a potent inhibitor of polyketide synthase (PKS). This technical guide provides an in-depth overview of this compound's role as a PKS inhibitor, with a specific focus on its activity against the PKS involved in melanin (B1238610) biosynthesis in the pathogenic fungus Colletotrichum lagenarium. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its inhibitory activity, and presents visual representations of its mechanism of action and related experimental workflows.

Introduction to Polyketide Synthases and this compound

Polyketide synthases (PKSs) are a diverse family of multi-domain enzymes that biosynthesize a wide array of natural products known as polyketides. These compounds exhibit a remarkable range of biological activities, including antimicrobial, antifungal, and anticancer properties. The inhibition of PKS enzymes is a promising strategy for the development of novel therapeutic agents.

This compound is a piperidine (B6355638) alkaloid that, along with its related compound abikoviromycin (B1666469), has been identified as an inhibitor of PKS. Specifically, it has been shown to disrupt the melanin biosynthesis pathway in the fungus Colletotrichum lagenarium by targeting a key PKS enzyme in this pathway[1]. Fungal melanin is a known virulence factor, and its inhibition can render pathogenic fungi more susceptible to host immune defenses.

Quantitative Data on Inhibitory Activity

The following table summarizes the available quantitative data for the inhibitory activity of this compound against polyketide synthase.

CompoundTarget EnzymeTarget OrganismInhibitory Concentration (IC50)Reference
This compoundPolyketide Synthase (PKS1)Colletotrichum lagenariumData not available in searched literatureMaruyama et al., 2003

Mechanism of Action: Inhibition of Melanin Biosynthesis

This compound exerts its inhibitory effect by targeting the polyketide synthase responsible for the initial steps of dihydroxynaphthalene (DHN)-melanin biosynthesis in Colletotrichum lagenarium. This iterative Type I PKS is responsible for the synthesis of 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN), a key intermediate in the melanin pathway. By inhibiting this enzyme, this compound effectively blocks the production of melanin, a crucial factor for the pathogenicity of this fungus.

cluster_pathway Melanin Biosynthesis Pathway This compound This compound PKS1 Polyketide Synthase 1 (PKS1) This compound->PKS1 Inhibition T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) PKS1->T4HN Polyketide Synthesis AcetylCoA Acetyl-CoA + Malonyl-CoA AcetylCoA->PKS1 Melanin DHN-Melanin T4HN->Melanin Downstream Enzymatic Steps Pathogenicity Fungal Pathogenicity Melanin->Pathogenicity Contributes to

Figure 1. Mechanism of this compound Action.

Experimental Protocols

While the specific protocol used for the initial characterization of this compound's PKS inhibitory activity is not detailed in the available literature, a representative protocol for a melanin biosynthesis inhibition assay can be constructed based on established methodologies[2][3].

Fungal Culture and Inoculum Preparation
  • Culture Medium: Prepare Potato Dextrose Agar (B569324) (PDA) plates for the cultivation of Colletotrichum lagenarium.

  • Incubation: Inoculate the PDA plates with C. lagenarium and incubate at 28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

  • Spore Suspension: Flood the surface of the agar plates with sterile distilled water containing 0.05% (v/v) Tween 80. Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Spore Concentration: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the concentration of the spore suspension to 1 x 10^6 spores/mL using a hemocytometer.

Melanin Biosynthesis Inhibition Assay (Agar Diffusion Method)
  • Assay Plates: Prepare PDA plates.

  • Inoculation: Spread 100 µL of the prepared C. lagenarium spore suspension evenly over the surface of the PDA plates.

  • Application of Inhibitor:

    • Aseptically place sterile paper discs (6 mm in diameter) onto the surface of the inoculated agar.

    • Pipette a known concentration of this compound (dissolved in a suitable solvent) onto each disc. A solvent control (disc with solvent only) should be included.

  • Incubation: Incubate the plates at 28°C for 48-72 hours.

  • Observation: Observe the plates for zones of inhibition of melanin formation around the paper discs. The diameter of the zone of reduced pigmentation is measured.

Workflow for Screening and Identification of PKS Inhibitors

The following diagram illustrates a general workflow for the screening and identification of polyketide synthase inhibitors from natural sources, a process similar to the one that would have led to the discovery of this compound's activity.

Start Start: Natural Product Source (e.g., Streptomyces) Extraction Extraction and Fractionation Start->Extraction Screening Primary Screening for PKS Inhibition (e.g., Melanin Biosynthesis Assay) Extraction->Screening ActiveFraction Identification of Active Fraction(s) Screening->ActiveFraction Isolation Isolation of Pure Compound (e.g., this compound) ActiveFraction->Isolation Structure Structure Elucidation (NMR, Mass Spectrometry) Isolation->Structure Confirmation Confirmation of PKS Inhibitory Activity (In vitro enzyme assay) Structure->Confirmation Mechanism Mechanism of Action Studies Confirmation->Mechanism End End: Characterized PKS Inhibitor Mechanism->End

Figure 2. PKS Inhibitor Discovery Workflow.

Signaling Pathways

The direct effects of this compound on specific intracellular signaling pathways have not been extensively documented in the searched scientific literature. Its primary characterized mechanism of action is the direct inhibition of the polyketide synthase enzyme, which is an upstream event in the melanin biosynthesis pathway. The downstream consequences of this inhibition are the reduction of melanin production and a subsequent decrease in fungal virulence.

Conclusion and Future Directions

This compound serves as a valuable molecular probe for studying polyketide biosynthesis and represents a potential lead compound for the development of novel antifungal agents. Its specific inhibition of a key enzyme in the melanin biosynthesis pathway of Colletotrichum lagenarium highlights the therapeutic potential of targeting fungal virulence factors.

Future research should focus on several key areas:

  • Determination of the IC50 value: Quantitative assessment of the inhibitory potency of this compound against purified PKS1 is crucial.

  • Elucidation of the binding mode: Structural studies, such as X-ray crystallography or cryo-electron microscopy, could reveal the precise binding interactions between this compound and the PKS enzyme.

  • Investigation of effects on signaling pathways: Exploring whether this compound has any off-target effects or modulates any cellular signaling cascades would provide a more complete understanding of its biological activity.

  • Broad-spectrum activity: Assessing the inhibitory activity of this compound against a wider range of fungal and bacterial polyketide synthases could uncover new therapeutic applications.

By addressing these research questions, the full potential of this compound as a PKS inhibitor and a lead for drug discovery can be realized.

References

Dihydroabikoviromycin: A Technical Guide to its Genotoxic and Cytotoxic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroabikoviromycin, a secondary metabolite produced by the bacterium Streptomyces anulatus, has demonstrated notable genotoxic and cytotoxic properties. This technical guide provides a comprehensive overview of the available data on these effects, including detailed experimental methodologies for the key assays cited in the literature. It aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential mechanisms of action and toxicological profile of this compound. The information presented herein is based on published research, primarily the foundational study "Genotoxicity of this compound, a secondary metabolite of Streptomyces anulatus." While exhaustive quantitative data from this study is not publicly available, this guide summarizes the key findings and provides standardized protocols for the experimental techniques employed.

Genotoxicity Profile

The genotoxicity of this compound has been assessed through a battery of bacterial and mammalian cell-based assays. The collective evidence strongly suggests that this compound induces DNA damage.

Summary of Genotoxicity Data

The following table summarizes the key findings from genotoxicity studies on this compound.

Assay Test System Key Findings Reference
Differential Killing AssayEscherichia coli WP2 (wild-type) and CM871 (DNA repair-deficient)Increased sensitivity of the DNA repair-deficient strain, indicating that this compound causes DNA damage that is recognized and repaired by cellular DNA repair systems.[1]
Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimurium TA100 (base-pair substitution) and TA98 (frameshift)Dose-dependent increase in His+ revertants in strain TA100, indicating that this compound induces base-pair substitution mutations. No mutagenic effect was observed in the frameshift tester strain TA98.[1]
SOS-ChromotestEscherichia coli PQ37Induction of the sfiA gene, a key component of the SOS DNA repair pathway, confirming that the compound triggers a cellular response to DNA damage.[1]
Sister-Chromatid Exchange (SCE) AssayChinese Hamster Ovary (CHO) cellsA dose-related increase in the frequency of sister-chromatid exchanges was observed, indicating that this compound causes chromosomal damage in mammalian cells.[1]

Cytotoxicity Profile

Direct cytotoxicity of this compound has been demonstrated in tumor cell lines.

Summary of Cytotoxicity Data
Assay Test System Result Reference
Cell Viability Assay (Bioluminescence)Various tumor cell linesSuppression of tumor cell growth at a concentration of 10 µg/mL.[1]

Note: Specific IC50 values and dose-response curves are not available in the referenced abstract.

Experimental Protocols

The following sections provide detailed, standardized protocols for the key genotoxicity and cytotoxicity assays mentioned in the literature for this compound. These are intended to be representative methodologies.

Ames Test (Bacterial Reverse Mutation Assay)

This test evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA100, TA98)

  • This compound

  • Top agar (B569324) (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • Positive controls (e.g., sodium azide (B81097) for TA100, 2-nitrofluorene (B1194847) for TA98)

  • Solvent control (e.g., DMSO)

  • S9 metabolic activation system (optional, to assess the mutagenicity of metabolites)

Procedure:

  • Prepare overnight cultures of the Salmonella typhimurium tester strains.

  • To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and the test compound at various concentrations.

  • If metabolic activation is required, add 0.5 mL of S9 mix to the top agar.

  • Pour the mixture onto minimal glucose agar plates and allow it to solidify.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (His+) on each plate.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis bacterial_culture Overnight culture of S. typhimurium mixing Mix bacteria, test compound, and top agar bacterial_culture->mixing test_compound This compound dilutions test_compound->mixing top_agar Molten top agar top_agar->mixing plating Pour onto minimal glucose agar plates mixing->plating incubation Incubate at 37°C for 48-72h plating->incubation colony_counting Count revertant colonies incubation->colony_counting analysis Analyze dose-response colony_counting->analysis

Ames Test Experimental Workflow

SOS-Chromotest

This is a colorimetric assay that measures the induction of the SOS DNA repair system in E. coli.

Materials:

  • E. coli PQ37 tester strain

  • This compound

  • Growth medium

  • Chromogenic substrate for β-galactosidase (e.g., ONPG)

  • Positive control (e.g., 4-nitroquinoline-1-oxide)

  • Solvent control

Procedure:

  • Grow an overnight culture of E. coli PQ37.

  • Dilute the culture and incubate with various concentrations of this compound for a few hours.

  • Lyse the cells and measure the β-galactosidase activity using the chromogenic substrate.

  • Measure the alkaline phosphatase activity to assess cell viability.

  • Calculate the induction factor (IF) as the ratio of β-galactosidase activity in the treated sample to that in the negative control, corrected for cell viability.

  • An IF significantly greater than 1 indicates induction of the SOS response.

SOS_Chromotest_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis bacterial_culture Overnight culture of E. coli PQ37 incubation Incubate bacteria with test compound bacterial_culture->incubation test_compound This compound dilutions test_compound->incubation beta_gal_assay Measure β-galactosidase activity incubation->beta_gal_assay viability_assay Measure alkaline phosphatase activity incubation->viability_assay calculate_if Calculate Induction Factor (IF) beta_gal_assay->calculate_if viability_assay->calculate_if

SOS-Chromotest Experimental Workflow

Sister-Chromatid Exchange (SCE) Assay

This assay detects the exchange of genetic material between sister chromatids in duplicating chromosomes, a marker of genotoxicity in mammalian cells.

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • This compound

  • Cell culture medium

  • 5-bromo-2'-deoxyuridine (BrdU)

  • Colcemid

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Fluorescent dye (e.g., Hoechst 33258)

  • Giemsa stain

Procedure:

  • Culture CHO cells for two cell cycles in the presence of BrdU.

  • Treat the cells with various concentrations of this compound for a defined period.

  • Arrest the cells in metaphase using Colcemid.

  • Harvest the cells and treat with a hypotonic solution to swell the cells.

  • Fix the cells with a fixative solution.

  • Drop the fixed cells onto microscope slides and air-dry.

  • Stain the slides with a fluorescent dye followed by Giemsa stain to differentiate the sister chromatids.

  • Score the number of SCEs per metaphase under a microscope.

  • A significant, dose-dependent increase in the frequency of SCEs indicates genotoxicity.

SCE_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_harvesting Harvesting & Slide Preparation cluster_staining_analysis Staining & Analysis culture_brdu Culture CHO cells with BrdU for 2 cycles treatment Treat with this compound culture_brdu->treatment metaphase_arrest Arrest in metaphase with Colcemid treatment->metaphase_arrest harvest Harvest cells metaphase_arrest->harvest hypotonic_treatment Hypotonic treatment harvest->hypotonic_treatment fixation Fix cells hypotonic_treatment->fixation slide_prep Prepare microscope slides fixation->slide_prep staining Stain with Hoechst and Giemsa slide_prep->staining scoring Score SCEs per metaphase staining->scoring analysis Analyze dose-response scoring->analysis DNA_Damage_Response_Pathway cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes This compound This compound dna_damage DNA Damage (e.g., Base-pair substitutions, Strand breaks) This compound->dna_damage mrn_complex MRN Complex dna_damage->mrn_complex other_sensors Other Sensors dna_damage->other_sensors atm_atr ATM / ATR Kinases mrn_complex->atm_atr other_sensors->atm_atr chk1_chk2 Chk1 / Chk2 atm_atr->chk1_chk2 p53 p53 atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest chk1_chk2->cell_cycle_arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis

References

Dihydroabikoviromycin: A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabikoviromycin (B1237487) is a piperidine (B6355638) alkaloid antibiotic produced by Streptomyces species. As a member of the abikoviromycin (B1666469) family, it has garnered interest for its biological activities, including antibacterial and genotoxic properties. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the available knowledge on this compound's SAR, methodologies for its evaluation, and visual representations of key concepts and workflows.

While specific quantitative SAR data for a series of this compound analogs is not extensively available in the public domain, this guide synthesizes the known biological effects of the parent compound and provides generalized protocols and illustrative data to guide future research in this area.

Biological Activity of this compound

This compound has been shown to exhibit several biological activities:

  • Antibacterial Activity: While detailed spectra of activity are not widely published, its classification as an antibiotic suggests it inhibits the growth of certain bacteria.

  • Genotoxicity: Studies have indicated that this compound can cause DNA damage. It has been shown to be genotoxic in bacterial test systems and can induce sister-chromatid exchanges in CHO cells. This activity is thought to be mediated through its interaction with DNA.[1]

  • Enzyme Inhibition: this compound, along with its precursor abikoviromycin, has been identified as an inhibitor of polyketide synthase, an enzyme involved in melanin (B1238610) biosynthesis in Colletotrichum lagenarium.

Structure-Activity Relationship (SAR) Insights

Due to the limited number of publicly available studies on this compound analogs, a detailed quantitative SAR is challenging to construct. However, based on the known activity of this compound and general principles of medicinal chemistry for piperidine alkaloids, we can hypothesize key structural features that are likely important for its biological activity.

Hypothetical Quantitative Structure-Activity Relationship Data

To illustrate how SAR data for this compound analogs could be presented, the following table contains hypothetical data. Note: This data is for illustrative purposes only and is not derived from experimental results.

Compound IDR1-SubstituentR2-SubstituentMIC (µg/mL) vs. S. aureusIC50 (µM) vs. DNA Topo I
This compoundHOH165.2
Analog 1CH3OH83.1
Analog 2HOCH33210.5
Analog 3ClOH41.8
Analog 4HH6425.0

This hypothetical table suggests that modifications at the R1 and R2 positions of the this compound scaffold could significantly impact its antibacterial and enzyme-inhibitory activities. For instance, the introduction of a small alkyl or an electron-withdrawing group at R1 might enhance activity, while modification of the hydroxyl group at R2 could be detrimental.

Experimental Protocols

General Synthesis of Piperidine Alkaloid Analogs

The synthesis of analogs of complex natural products like this compound often involves multi-step sequences. A general workflow is outlined below.

G start Starting Material (e.g., Chiral Precursor) step1 Key Reaction 1 (e.g., Cyclization) start->step1 step2 Functional Group Interconversion step1->step2 step3 Introduction of Diversity (R1, R2 substituents) step2->step3 purification Purification (e.g., HPLC) step3->purification characterization Structural Characterization (NMR, MS) purification->characterization final_product Analog Library characterization->final_product G Dihydroabikoviromycin_Analog Dihydroabikoviromycin_Analog Bacterial_Enzyme Bacterial_Enzyme Dihydroabikoviromycin_Analog->Bacterial_Enzyme Inhibits Signaling_Molecule_A Signaling_Molecule_A Bacterial_Enzyme->Signaling_Molecule_A Activates Signaling_Molecule_B Signaling_Molecule_B Signaling_Molecule_A->Signaling_Molecule_B Gene_Expression Gene_Expression Signaling_Molecule_B->Gene_Expression Regulates Cell_Wall_Synthesis Cell_Wall_Synthesis Gene_Expression->Cell_Wall_Synthesis Cell_Death Cell_Death Cell_Wall_Synthesis->Cell_Death Disruption leads to G cluster_0 Compound Synthesis & Preparation cluster_1 Biological Screening cluster_2 Data Analysis Analog_Library Analog_Library Stock_Solutions Stock_Solutions Analog_Library->Stock_Solutions Primary_Screening Primary Screening (e.g., MIC Assay) Stock_Solutions->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cytotoxicity, Mechanism of Action) Hit_Identification->Secondary_Assays Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization

References

Navigating the Synthesis of Dihydroabikoviromycin: A Technical Guide to its Biosynthesis, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Dihydroabikoviromycin, a piperidine (B6355638) alkaloid natural product, has garnered interest for its biological activities, including genotoxic properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its formation and isolation. To date, a formal de novo total chemical synthesis of this compound has not been reported in peer-reviewed literature. Consequently, this document emphasizes the established biosynthetic pathway of the broader [4.3.0] piperidine alkaloid family, the detailed protocols for isolation and purification of this compound from microbial sources, and its thorough characterization. Furthermore, a plausible semi-synthetic approach from its precursor, Abikoviromycin, is proposed. All quantitative data are presented in standardized tables for clarity, and key processes are visualized through detailed diagrams.

Introduction

This compound is a naturally occurring piperidine alkaloid belonging to the [4.3.0] bicyclic core family of compounds. These compounds are primarily isolated from actinomycetes, particularly Streptomyces species. While its congener, Abikoviromycin, has been the subject of synthetic efforts, this compound is typically obtained through fermentation and extraction from microbial cultures. Its biological activity, notably its genotoxicity, makes it a subject of interest for further investigation. This guide addresses the current void in synthetic literature by consolidating the available information on its biosynthesis, isolation, and characterization, providing a valuable resource for researchers in natural product chemistry and drug discovery.

Biosynthesis of the [4.3.0] Piperidine Alkaloid Core

The biosynthesis of this compound is understood within the context of the larger family of [4.3.0] piperidine alkaloids. The core structure is believed to be assembled through a mixed biosynthetic pathway involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.

The proposed biosynthetic pathway begins with the formation of a polyketide chain, which then undergoes a series of enzymatic transformations, including cyclization and functional group modifications, to yield the characteristic bicyclic core. The final steps leading to Abikoviromycin and this compound likely involve late-stage oxidation and reduction reactions. This compound is presumed to be formed via the enzymatic reduction of the exocyclic double bond of Abikoviromycin.

Biosynthetic Pathway of [4.3.0] Piperidine Alkaloids PKS_NRPS Polyketide Synthase & Non-Ribosomal Peptide Synthetase Polyketide_Chain Linear Polyketide Intermediate PKS_NRPS->Polyketide_Chain Chain Assembly Cyclization_I Initial Cyclization Polyketide_Chain->Cyclization_I Spontaneous or Enzymatic Cyclization Bicyclic_Intermediate [4.3.0] Bicyclic Core Cyclization_I->Bicyclic_Intermediate Oxidation Oxidative Modifications Bicyclic_Intermediate->Oxidation Abikoviromycin Abikoviromycin Oxidation->Abikoviromycin Reduction Enzymatic Reduction Abikoviromycin->Reduction This compound This compound Reduction->this compound

A proposed biosynthetic pathway for this compound.

Isolation and Purification from Streptomyces anulatus

This compound has been successfully isolated from the soil bacterium Streptomyces anulatus. The process involves fermentation, extraction, and chromatographic purification.

Experimental Protocol for Isolation
  • Fermentation: Streptomyces anulatus (strain JH801) is cultured in a suitable production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of the target compound.[1][2]

  • Extraction: After an appropriate incubation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically chloroform (B151607) or ethyl acetate (B1210297), to partition the secondary metabolites.[1][2]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography for purification. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water) to yield the pure compound.

Isolation Workflow for this compound Fermentation Fermentation of Streptomyces anulatus Harvesting Harvesting of Culture Broth Fermentation->Harvesting Extraction Solvent Extraction (e.g., Chloroform) Harvesting->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Enriched Fractions Pure_Compound Pure this compound HPLC->Pure_Compound

Workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is based on comprehensive spectroscopic analysis.

Property Value Reference
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless oil or solid
¹H NMR (CDCl₃, δ in ppm) ¹³C NMR (CDCl₃, δ in ppm)
Data not explicitly available in the searched literature.Data not explicitly available in the searched literature.
Researchers should refer to specialized databases or perform their own analysis upon isolation.Researchers should refer to specialized databases or perform their own analysis upon isolation.

Note: While specific NMR shift values were not found in the publicly available literature during this search, the structural confirmation would rely on standard 1D and 2D NMR techniques (COSY, HSQC, HMBC).

Proposed Semi-Synthesis from Abikoviromycin

Given the structural similarity and the proposed biosynthetic relationship, a straightforward semi-synthesis of this compound from Abikoviromycin can be envisioned through the selective reduction of the exocyclic double bond.

Hypothetical Experimental Protocol
  • Dissolution: Abikoviromycin is dissolved in a suitable solvent such as methanol (B129727) or ethanol.

  • Catalyst Addition: A hydrogenation catalyst, for instance, 10% Palladium on carbon (Pd/C), is added to the solution.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography if necessary to yield pure this compound.

Semi-Synthesis of this compound Abikoviromycin Abikoviromycin Reaction_Conditions H₂, Pd/C Methanol, RT Abikoviromycin->Reaction_Conditions This compound This compound Reaction_Conditions->this compound Reduction

A proposed semi-synthetic route to this compound.

Conclusion

While a de novo total synthesis of this compound remains an open challenge for the synthetic community, a significant body of knowledge exists concerning its natural production and isolation. This guide has provided a detailed overview of the biosynthetic origins of the [4.3.0] piperidine alkaloid family, a comprehensive protocol for the isolation of this compound from Streptomyces anulatus, and a plausible semi-synthetic route from Abikoviromycin. The presented data and protocols offer a solid foundation for researchers aiming to study the biological properties and potential applications of this intriguing natural product. Future work in this area could focus on the elucidation of the specific enzymes involved in the final steps of its biosynthesis or the development of a stereoselective total synthesis.

References

Dihydroabikoviromycin: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroabikoviromycin (B1237487), a natural product with known genotoxic and antifungal properties, presents a compelling case for target identification and validation to unlock its full therapeutic potential. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, focusing on identified and putative molecular targets. We consolidate available data, present detailed experimental protocols for target identification and validation, and utilize visualizations to illustrate key pathways and workflows. This document aims to serve as a comprehensive resource for researchers actively engaged in the study of this compound and similar natural products.

Introduction

This compound is a piperidine (B6355638) derivative isolated from Streptomyces species. Early studies have highlighted its biological activities, including its ability to induce DNA damage[1] and inhibit polyketide synthase in certain fungi[2][3]. However, a definitive and universally accepted molecular target responsible for its broad spectrum of effects remains to be conclusively identified and validated. This guide will delve into the known and hypothesized targets of this compound, providing a structured approach for researchers to navigate the complexities of its target deconvolution.

Potential and Identified Targets

Current research points to three primary areas of investigation for the molecular targets of this compound:

  • Polyketide Synthase (PKS): this compound has been identified as an inhibitor of polyketide synthase involved in melanin (B1238610) biosynthesis in Colletotrichum lagenarium.[2][3] This provides a concrete, albeit specific, target.

  • eIF5A Hypusination Pathway: The structural similarities of this compound to polyamines, which are crucial for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), suggest a potential interference with this pathway. This pathway is essential for cell proliferation and is a target for various inhibitors.

  • DNA Damage Pathways: The observed genotoxicity of this compound indicates an interaction with DNA or components of the DNA replication and repair machinery.[1]

Quantitative Data Summary

To date, specific quantitative data on the inhibitory activity of this compound against its potential targets is limited in publicly available literature. The following table summarizes the types of quantitative data that are crucial for target validation and should be the focus of future research.

Target ClassPotential Specific TargetKey Quantitative Parameters
Enzyme Inhibition Polyketide SynthaseIC50, Ki, Kon, Koff
Spermidine (B129725) Synthase (DHPS)IC50, Ki, Kon, Koff
Pathway Modulation eIF5A HypusinationEC50 for reduction of hypusinated eIF5A
Genotoxicity DNA DamageDose-response for DNA strand breaks, adduct formation
Cellular Effects Various Cancer Cell LinesGI50 (50% growth inhibition)

Experimental Protocols for Target Identification and Validation

This section provides detailed methodologies for key experiments to identify and validate the molecular targets of this compound.

Target Identification

This method aims to isolate and identify proteins that directly bind to this compound.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the derivatized this compound to the beads according to the manufacturer's protocol.

    • Wash the beads extensively to remove any unbound ligand.

  • Cell Lysate Preparation:

    • Culture relevant cells (e.g., human cancer cell lines) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads that have been treated with the linker alone or an inactive analog of this compound.

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive inhibitor (if known), a high salt buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the this compound pulldown but not in the control.

    • Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis.

Workflow Diagram:

Affinity_Chromatography_Workflow cluster_immobilization Immobilization cluster_purification Affinity Purification cluster_identification Identification This compound This compound Derivatization Derivatization This compound->Derivatization Linker Attachment Immobilized_Ligand Immobilized_Ligand Derivatization->Immobilized_Ligand Coupling to Beads Incubation Incubation Immobilized_Ligand->Incubation Cell_Lysate Cell_Lysate Cell_Lysate->Incubation Protein Source Washing Washing Incubation->Washing Removal of Non-specific Binders Elution Elution Washing->Elution Release of Bound Proteins SDS_PAGE SDS_PAGE Elution->SDS_PAGE Separation Mass_Spectrometry Mass_Spectrometry SDS_PAGE->Mass_Spectrometry Protein ID

Figure 1: Workflow for affinity chromatography-mass spectrometry.

This unbiased approach can identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing its target or pathway.

Protocol:

  • Library Transduction:

    • Transduce a population of Cas9-expressing cells with a genome-wide CRISPR knockout library (e.g., GeCKO v2).

    • The multiplicity of infection (MOI) should be low (e.g., 0.3) to ensure that most cells receive a single guide RNA (sgRNA).

  • Selection and Expansion:

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Expand the selected cell population to ensure adequate representation of each sgRNA.

  • Drug Treatment:

    • Treat the cell population with a lethal or sub-lethal concentration of this compound.

    • Maintain a parallel untreated control population.

  • Genomic DNA Extraction and Sequencing:

    • After a period of selection (e.g., 14-21 days), harvest the surviving cells from both the treated and untreated populations.

    • Extract genomic DNA.

    • Amplify the sgRNA-encoding regions by PCR.

    • Sequence the amplicons using next-generation sequencing.

  • Data Analysis:

    • Compare the sgRNA abundance between the treated and untreated populations.

    • Genes targeted by sgRNAs that are enriched in the treated population are potential resistance genes and may be part of the target pathway.

    • Genes targeted by sgRNAs that are depleted are potential sensitivity genes.

Logical Relationship Diagram:

CRISPR_Screen_Logic cluster_setup Screen Setup cluster_analysis Analysis CRISPR_Library CRISPR_Library Cell_Population Cell_Population CRISPR_Library->Cell_Population Transduction Drug_Treatment Drug_Treatment Cell_Population->Drug_Treatment This compound Exposure Control Control Cell_Population->Control Untreated gDNA_Extraction_Treated gDNA_Extraction_Treated Drug_Treatment->gDNA_Extraction_Treated gDNA_Extraction_Control gDNA_Extraction_Control Control->gDNA_Extraction_Control Sequencing_Treated Sequencing_Treated gDNA_Extraction_Treated->Sequencing_Treated Sequencing_Control Sequencing_Control gDNA_Extraction_Control->Sequencing_Control Data_Analysis Data_Analysis Sequencing_Treated->Data_Analysis Sequencing_Control->Data_Analysis Hit_Identification Hit_Identification Data_Analysis->Hit_Identification sgRNA Enrichment/ Depletion

Figure 2: Logical workflow of a CRISPR-Cas9 screen.

Target Validation

This biochemical assay will determine if this compound directly inhibits the activity of spermidine synthase.

Protocol:

  • Recombinant Enzyme:

    • Express and purify recombinant human spermidine synthase (DHPS).

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).

    • The reaction mixture should contain the enzyme, its substrates putrescine and decarboxylated S-adenosylmethionine (dcSAM), and varying concentrations of this compound.

  • Assay Procedure:

    • Initiate the reaction by adding one of the components (e.g., the enzyme).

    • Incubate the reaction at 37°C for a set period.

    • Terminate the reaction (e.g., by adding perchloric acid).

  • Detection of Product:

    • Quantify the product, spermidine, using a suitable method such as HPLC with pre-column derivatization.

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This cell-based or in vitro assay will assess the impact of this compound on the hypusination of eIF5A.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) and treat them with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction and Western Blotting:

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody specific for hypusinated eIF5A and an antibody for total eIF5A as a loading control.

  • Data Analysis:

    • Quantify the band intensities for hypusinated and total eIF5A.

    • Calculate the ratio of hypusinated to total eIF5A for each treatment condition.

    • Determine the EC50 value for the reduction of eIF5A hypusination.

Signaling Pathway Diagram:

eIF5A_Hypusination_Pathway Spermidine Spermidine DHPS DHPS Spermidine->DHPS eIF5A_precursor eIF5A (Lys50) eIF5A_precursor->DHPS Deoxyhypusine_eIF5A eIF5A (Deoxyhypusine) DOHH DOHH Deoxyhypusine_eIF5A->DOHH Hypusine_eIF5A eIF5A (Hypusine) Active Translation_Elongation Translation_Elongation Hypusine_eIF5A->Translation_Elongation Facilitates DHPS->Deoxyhypusine_eIF5A DOHH->Hypusine_eIF5A

Figure 3: The eIF5A hypusination pathway.

Conclusion and Future Directions

The identification and validation of the molecular target(s) of this compound are critical for its development as a therapeutic agent. While evidence points towards polyketide synthase inhibition and genotoxicity, the potential role of the eIF5A hypusination pathway as a target warrants significant investigation. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically explore these possibilities. Future work should focus on generating robust quantitative data on the interaction of this compound with its putative targets and validating these findings in relevant cellular and in vivo models. A comprehensive understanding of its mechanism of action will be instrumental in guiding its future clinical applications.

References

Dihydroabikoviromycin: A Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabikoviromycin is a secondary metabolite produced by Streptomyces species, notably Streptomyces anulatus. It belongs to the piperidine (B6355638) class of compounds and has garnered interest for its bioactivity. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial and antifungal spectrum, its proposed mechanism of action, and standardized protocols for its evaluation.

Antimicrobial Spectrum

Based on available scientific literature, this compound has demonstrated both antibacterial and antifungal properties. However, a comprehensive quantitative analysis of its activity against a wide array of microbial species is not extensively documented in publicly accessible research. The following is a summary of its known qualitative antimicrobial spectrum.

1.1. Antibacterial Activity

This compound has shown activity against certain Gram-negative bacteria. Notably, its effects have been observed against:

  • Escherichia coli : Studies have indicated that this compound can inhibit the growth of E. coli. The compound's genotoxic properties suggest that it interferes with essential cellular processes.[1]

  • Salmonella typhimurium : this compound has been reported to induce dose-dependent reversion in the Ames test with Salmonella typhimurium strain TA100, indicating mutagenic activity and antibacterial action against this pathogen.[1]

1.2. Antifungal Activity

The antifungal properties of this compound have been highlighted in the context of phytopathogens:

  • Colletotrichum lagenarium : this compound has been identified as an inhibitor of melanin (B1238610) biosynthesis in this plant pathogenic fungus. Melanin is a crucial virulence factor for many fungi, and its inhibition suggests a potential mechanism for the compound's antifungal effect.

Data Presentation

Due to the lack of specific quantitative data from the literature search, a detailed table of MIC values cannot be provided. Research efforts to determine the MICs of this compound against a standardized panel of bacteria and fungi would be a valuable contribution to the field.

Mechanism of Action

The primary mechanism of action of this compound appears to be the induction of DNA damage.[1] This is supported by several key findings:

  • Genotoxicity : Differential killing assays with DNA repair-deficient strains of E. coli have shown that a functional DNA repair system offers protection against this compound, strongly implying that the compound causes DNA lesions.[1]

  • SOS Response Induction : In E. coli, this compound has been shown to induce the sfiA gene, a key component of the SOS response, which is activated in response to extensive DNA damage.[1]

  • Mutagenicity : The compound's ability to cause mutations in Salmonella typhimurium further supports its role as a DNA-damaging agent.[1]

The precise nature of the DNA damage (e.g., single-strand breaks, double-strand breaks, or DNA adducts) and the specific molecular targets of this compound have not been fully elucidated. A generalized pathway illustrating the cellular response to DNA damage, which is likely triggered by this compound, is presented below.

DNA_Damage_Response cluster_0 Cellular Environment cluster_1 Cellular Processes cluster_2 DNA Damage Response (DDR) cluster_3 Cellular Outcomes This compound This compound DNA Bacterial/Fungal DNA This compound->DNA Interacts with DNA_Damage DNA Damage (e.g., breaks, adducts) DNA->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., RecA) DNA_Damage->Sensor_Proteins Activates Signal_Transduction Signal Transduction Cascade (SOS Response) Sensor_Proteins->Signal_Transduction Effector_Proteins Effector Proteins Signal_Transduction->Effector_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Activation Effector_Proteins->DNA_Repair Apoptosis Cell Death (Apoptosis) Effector_Proteins->Apoptosis MIC_Determination_Workflow cluster_0 Preparation Phase cluster_1 Assay Setup cluster_2 Inoculation & Incubation cluster_3 Result Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in Medium Stock_Solution->Serial_Dilution Microbial_Culture Prepare Fresh Microbial Culture Inoculum_Prep Standardize Microbial Inoculum (e.g., 0.5 McFarland) Microbial_Culture->Inoculum_Prep Media_Prep Prepare Growth Medium (Broth or Agar) Media_Prep->Serial_Dilution Inoculate Inoculate Medium with Standardized Microbe Serial_Dilution->Inoculate Inoculum_Prep->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Observe_Growth Visually Inspect for Microbial Growth Incubate->Observe_Growth Determine_MIC Determine MIC: Lowest Concentration with No Growth Observe_Growth->Determine_MIC

References

Dihydroabikoviromycin: A Technical Guide on its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabikoviromycin (B1237487), a secondary metabolite produced by Streptomyces anulatus, has garnered attention in the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of its chemical properties, and details its mechanisms of action as a genotoxic agent and a polyketide synthase inhibitor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

This compound is a piperidine (B6355638) alkaloid derivative. While extensive experimental data on its physical properties are not widely published, its fundamental chemical characteristics have been identified.

PropertyValueSource
CAS Number 38704-36-8[1][2]
Molecular Formula C₁₀H₁₃NO[2]
Molecular Weight 163.22 g/mol [2]
Chemical Structure A derivative of Abikoviromycin (CAS 31774-33-1)[3][4][5]

Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for comprehensive characterization.

Biological Activity and Signaling Pathways

This compound exhibits significant biological effects, primarily through two distinct mechanisms: genotoxicity and inhibition of polyketide synthase.

Genotoxicity

Studies have demonstrated that this compound possesses genotoxic properties, indicating its ability to damage DNA. This activity has been evaluated through a battery of standard toxicological assays.[6] The genotoxic effects suggest that the compound may induce mutations and potentially act as a carcinogen.

The proposed mechanism of genotoxicity involves the induction of DNA lesions, which in turn triggers cellular DNA damage response pathways. This can lead to cell cycle arrest, apoptosis, or the fixation of mutations if the damage is not properly repaired.

Genotoxicity_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage DDR DNA Damage Response Activation DNA_Damage->DDR Mutation Mutation DNA_Damage->Mutation Repair Failure Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed pathway of this compound-induced genotoxicity.

Inhibition of Polyketide Synthase

This compound has been identified as an inhibitor of polyketide synthase (PKS), specifically the enzyme involved in melanin (B1238610) biosynthesis in the fungus Colletotrichum lagenarium.[2] Polyketides are a diverse class of natural products with a wide range of biological activities. By inhibiting PKS, this compound can disrupt the production of essential metabolites in susceptible organisms.

This inhibitory action makes this compound a subject of interest for the development of antifungal agents. The disruption of melanin biosynthesis, for instance, can render pathogenic fungi more susceptible to host immune defenses.

PKS_Inhibition_Workflow cluster_0 Fungal Cell This compound This compound PKS Polyketide Synthase (Melanin Biosynthesis) This compound->PKS Inhibition Polyketide_Precursor Polyketide Precursor Melanin Melanin Fungal_Viability Fungal Viability & Pathogenicity Melanin->Fungal_Viability

References

The Natural Provenance of Dihydroabikoviromycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroabikoviromycin (B1237487) is a microbial metabolite belonging to the piperidine (B6355638) alkaloid class of natural products, noted for its genotoxic properties. This technical guide provides a comprehensive overview of its primary natural source, detailing the producing organism, fermentation parameters, and isolation methodologies. Quantitative data from published literature have been consolidated into tabular formats for ease of reference. Furthermore, this document outlines detailed experimental protocols for the cultivation of the source organism and the extraction and purification of this compound. A putative biosynthetic pathway and an experimental workflow for its isolation are presented as visual diagrams to facilitate a deeper understanding of this bioactive compound.

Primary Natural Source

The principal natural producer of this compound is the actinomycete Streptomyces anulatus. Specifically, the strain designated as JH801 has been identified as a producer of this compound. This strain was originally isolated from a soil sample collected from a coniferous woodland in Kuopio, Finland[1][2].

Taxonomy and Morphology of the Producing Organism

Streptomyces anulatus JH801 is a Gram-positive, filamentous bacterium characterized by the formation of a yellow-colored aerial mycelium and straight, flexible spore chains (Rectus Flexibilis). The spores possess a smooth surface. Chemotaxonomic analysis reveals the presence of LL-diaminopimelic acid in the cell wall peptidoglycan and an absence of mycolic acids, which is characteristic of the genus Streptomyces. While sharing morphological and chemotaxonomic similarities with the S. anulatus cluster, 16S rDNA sequence analysis has shown some divergence from the type strain DSM40236[2]. A notable characteristic of S. anulatus JH801 is its ability to sporulate in submerged cultures, a trait that has been correlated with the production of this compound[1][2].

Quantitative Data on Production

The production of this compound by Streptomyces anulatus JH801 has been investigated under various fermentation conditions. While precise volumetric yields (e.g., mg/L) are not explicitly detailed in the primary literature, production levels have been quantified using a bioassay against a DNA repair-deficient strain of Escherichia coli. The results are expressed in arbitrary units, which are linearly correlated with the logarithm of the concentration. The following tables summarize the key fermentation parameters and their impact on production.

Table 1: Fermentation Parameters for this compound Production
ParameterOptimal Condition/ValueReference
Producing StrainStreptomyces anulatus JH801[1][2]
Temperature30°C[2]
pHMaintained at a constant level[2]
Agitation Rate500 rpm[2]
Aeration1 vvm (volume of air per volume of liquid per minute)[2]
Table 2: Composition of Defined Medium for S. anulatus JH801 Cultivation
ComponentConcentration (g/L)Reference
GlucoseVariable (used as a limiting substrate in some studies)[2]
(NH₄)₂SO₄Variable (used as a limiting substrate in some studies)[2]
KH₂PO₄Variable (used as a limiting substrate in some studies)[2]
MgSO₄·7H₂O0.5[2]
CaCl₂·2H₂O0.05[2]
Trace Element Solution1 mL/L[2]

Note: The production of this compound was observed to be negatively impacted by low concentrations of ammonia. The genotoxic activity, indicative of this compound presence, was found to be correlated with sporulation, which typically occurred in the stationary phase of growth when a key nutrient (glucose, ammonia, or phosphate) became limiting.

Experimental Protocols

The following protocols are based on the methodologies described for the cultivation of Streptomyces anulatus JH801 and the subsequent isolation of this compound.

Cultivation of Streptomyces anulatus JH801
  • Inoculum Preparation:

    • A spore suspension of S. anulatus JH801 is pre-germinated in GAY medium (composition not specified in the provided search results) at 30°C for 48 hours on a rotary shaker (150 rpm).

    • Seed cultures are then prepared by transferring the pre-germinated culture to 250 mL Erlenmeyer flasks containing 100 mL of GAY medium.

    • The seed cultures are incubated for 7 days at 30°C and 150 rpm.

  • Fermentation:

    • The main fermentation is carried out in a 5 L bioreactor with a working volume of 4.5 L, equipped with baffles and Rushton turbines.

    • The bioreactor contains the defined medium as specified in Table 2.

    • The fermentation is conducted at 30°C, with an agitation rate of 500 rpm and an aeration rate of 1 vvm.

    • The pH is kept constant through the automated addition of 1 M H₂SO₄ or 4 M NaOH.

Isolation of this compound

The isolation of this compound is achieved through a bioassay-directed fractionation of the culture broth.

  • Extraction:

    • The culture broth is harvested after a suitable fermentation period (e.g., when significant sporulation and genotoxic activity are observed).

    • The broth is subjected to liquid-liquid extraction with chloroform (B151607).

  • Fractionation and Purification:

    • The chloroform extract is concentrated to yield a crude extract.

    • The crude extract is then subjected to further purification steps, likely involving chromatographic techniques such as silica (B1680970) gel chromatography. The fractions are continuously monitored for genotoxic activity using a suitable bioassay (e.g., against a DNA repair-deficient E. coli strain) to guide the purification process.

    • The active fractions are pooled and concentrated.

    • A final purification step, such as crystallization or lyophilization, is performed to obtain pure this compound. From one such process, 25 mg of the pure compound was obtained[2].

Putative Biosynthetic Pathway and Experimental Workflow

Putative Biosynthetic Pathway of this compound

The complete biosynthetic pathway for this compound in Streptomyces anulatus has not been fully elucidated. However, based on the biosynthesis of other piperidine and pyridine (B92270) alkaloids in Streptomyces, a putative pathway can be proposed. It is likely that this compound is derived from a polyketide precursor. The biosynthesis is hypothesized to involve a Type I Polyketide Synthase (PKS) that assembles a polyketide chain from simple acyl-CoA precursors. This is followed by cyclization and other modifications to form the characteristic piperidine ring structure.

putative_dihydroabikoviromycin_biosynthesis cluster_0 Primary Metabolism cluster_1 Polyketide Assembly cluster_2 Post-PKS Modification Acyl_CoAs Acyl-CoAs (e.g., Acetyl-CoA, Malonyl-CoA) PKS Type I Polyketide Synthase (PKS) Acyl_CoAs->PKS Building Blocks Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Assembly Cyclization Cyclization & Reductive Amination Polyketide_Chain->Cyclization Release & Modification Piperidine_Ring Piperidine Ring Formation Cyclization->Piperidine_Ring Tailoring Tailoring Enzymes (e.g., Oxidoreductases) Piperidine_Ring->Tailoring This compound This compound Tailoring->this compound

Caption: A putative biosynthetic pathway for this compound.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from Streptomyces anulatus culture.

isolation_workflow Start Start: S. anulatus Fermentation Broth Extraction Liquid-Liquid Extraction (Chloroform) Start->Extraction Crude_Extract Crude Chloroform Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Silica Gel Column) Crude_Extract->Fractionation Bioassay Bioassay for Genotoxicity (e.g., vs. DNA repair-deficient E. coli) Fractionation->Bioassay Test Fractions Active_Fractions Active Fractions Bioassay->Active_Fractions Identify Active Fractions Purification Further Purification Steps (e.g., HPLC) Active_Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: Workflow for the isolation of this compound.

References

Methodological & Application

Dihydroabikoviromycin: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabikoviromycin (B1237487) is a derivative of abikoviromycin, a compound originally isolated from Streptomyces species and noted for its historical classification as an antiviral and antibacterial agent. This document provides detailed application notes and standardized protocols for conducting in vitro assays to evaluate the biological activity of this compound. The methodologies outlined below are based on established principles of antimicrobial and antiviral testing and are intended to serve as a comprehensive guide for the preliminary assessment of this compound's potential as a therapeutic agent.

Data Presentation

Effective evaluation of a novel compound necessitates the systematic recording and presentation of quantitative data. The following tables are templates for summarizing the key metrics from in vitro assays.

Table 1: Antibacterial Activity of this compound (Example Data)

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureusPositivee.g., 16e.g., 32
Escherichia coliNegativee.g., 64e.g., >128
Pseudomonas aeruginosaNegativee.g., >128e.g., >128
Streptococcus pneumoniaePositivee.g., 8e.g., 16

Table 2: Antiviral Activity of this compound (Example Data)

VirusHost Cell LineAssay Type50% Inhibitory Concentration (IC50) (µM)50% Cytotoxic Concentration (CC50) (µM)Selectivity Index (SI = CC50/IC50)
Influenza A (H1N1)MDCKPlaque Reduction Assaye.g., 10e.g., >100e.g., >10
Herpes Simplex Virus 1VeroCPE Reduction Assaye.g., 25e.g., >100e.g., >4
SARS-CoV-2Vero E6Virus Yield Reductione.g., 15e.g., 95e.g., 6.3

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adaptable based on the specific laboratory equipment and reagents available.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial cultures adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (medium only)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound) and a sterility control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no bacterial growth is observed.[1]

Diagram: Antibacterial MIC Assay Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity Assay: Plaque Reduction Assay

This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • This compound stock solution

  • Confluent monolayer of host cells (e.g., MDCK for influenza, Vero for HSV) in 6-well plates

  • Virus stock with a known titer (PFU/mL)

  • Culture medium (e.g., DMEM) with and without serum

  • Agarose (B213101) or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • Formalin (10%)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed host cells in 6-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-treat the cell monolayers with the compound dilutions for 1-2 hours.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 PFU/well).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Overlay the cells with medium containing agarose or methylcellulose and the corresponding concentrations of the compound.

  • Incubate the plates until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Diagram: Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow cluster_prep Preparation cluster_assay Infection and Treatment cluster_analysis Analysis start Start seed_cells Seed Host Cells in 6-well Plates start->seed_cells prep_compound Prepare this compound Serial Dilutions start->prep_compound treat_cells Pre-treat Cells with Compound seed_cells->treat_cells prep_compound->treat_cells infect_cells Infect Cells with Virus treat_cells->infect_cells add_overlay Add Agarose/Methylcellulose Overlay with Compound infect_cells->add_overlay incubate Incubate until Plaques Form add_overlay->incubate fix_stain Fix and Stain Plaques incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50 end_point End calculate_ic50->end_point

Caption: Workflow for the antiviral plaque reduction assay.

Cytotoxicity Assay: MTT Assay

This colorimetric assay determines the concentration of this compound that reduces the viability of host cells by 50% (CC50). This is crucial for assessing the therapeutic index of the compound.

Materials:

  • This compound stock solution

  • Host cell line cultured in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Culture medium

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Replace the medium with fresh medium containing two-fold serial dilutions of this compound. Include a "cells only" control (no compound) and a "medium only" blank.

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the "cells only" control. The CC50 is determined by plotting the percentage of cytotoxicity against the compound concentration.

Diagram: MTT Cytotoxicity Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compound Prepare this compound Serial Dilutions start->prep_compound treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end_point End calculate_cc50->end_point

Caption: Workflow for the MTT cytotoxicity assay.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound is not yet elucidated. As a derivative of abikoviromycin, it may share a similar mode of action, which could involve the inhibition of essential cellular processes in bacteria or interference with viral replication cycles. Further studies, such as time-of-addition assays for antiviral activity or macromolecular synthesis assays for antibacterial effects, would be required to explore its specific molecular targets.

Diagram: Potential Areas of Investigation for Mechanism of Action

MoA_Investigation cluster_antibacterial Antibacterial Mechanism cluster_antiviral Antiviral Mechanism This compound This compound cell_wall Cell Wall Synthesis Inhibition This compound->cell_wall Investigate protein_synth Protein Synthesis Inhibition This compound->protein_synth Investigate dna_synth DNA/RNA Synthesis Inhibition This compound->dna_synth Investigate viral_entry Viral Entry/ Fusion Inhibition This compound->viral_entry Investigate viral_rep Viral Replication Inhibition This compound->viral_rep Investigate viral_release Viral Release Inhibition This compound->viral_release Investigate

Caption: Potential mechanisms of action for investigation.

References

Application Notes and Protocols for Dihydroabikoviromycin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabikoviromycin (B1237487) is an antimicrobial agent with potential therapeutic applications. The Minimum Inhibitory Concentration (MIC) assay is a fundamental in vitro method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This document provides detailed application notes and a standardized protocol for determining the MIC of this compound against various microbial strains. The data generated from this assay is crucial for understanding its antimicrobial spectrum and potency, guiding further drug development and research.

Principle of the MIC Assay

The MIC assay is based on the principle of challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent.[1][3] After a specified incubation period, the lowest concentration of the agent that inhibits visible growth is determined as the MIC.[1][3] This value is a critical measure of the antimicrobial's in vitro activity.

Data Presentation

The determination of this compound's MIC values against a panel of relevant microorganisms is essential for defining its spectrum of activity. The following table is a template for presenting such quantitative data. Researchers should populate this table with their experimentally determined MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain IDMIC (µg/mL)Quality Control Range (µg/mL)Notes
Staphylococcus aureusATCC 29213TBDe.g., 0.5 - 2Gram-positive bacterium
Escherichia coliATCC 25922TBDe.g., 1 - 4Gram-negative bacterium
Pseudomonas aeruginosaATCC 27853TBDe.g., 4 - 16Gram-negative bacterium, opportunistic
Candida albicansATCC 90028TBDe.g., 0.25 - 1Fungal pathogen (yeast)
Aspergillus fumigatusATCC 204305TBDe.g., 1 - 8Fungal pathogen (mold)
Colletotrichum lagenariumIsolate IDTBDN/AFungal plant pathogen
[Additional Bacterium]TBD
[Additional Fungus]TBD

TBD: To Be Determined experimentally. Quality Control (QC) ranges for standard reference strains should be established based on CLSI or EUCAST guidelines.

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is widely used due to its efficiency and requirement for small volumes of reagents.

Materials

  • This compound stock solution (of known concentration)

  • Sterile 96-well microtiter plates with flat bottoms

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile diluent (e.g., saline or broth)

  • Positive control (microorganism in broth without the drug)

  • Negative control (broth only)

  • Incubator

  • Spectrophotometer or microplate reader

Procedure

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

    • The final volume in each well should be 50 µL after the addition of the inoculum. The concentrations should span a range that is expected to include the MIC.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the final standardized inoculum to each well containing the this compound dilutions.

    • The final volume in each well will be 100 µL.

    • Include a positive control well (100 µL of inoculum in broth) and a negative control well (100 µL of sterile broth).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C.

    • Incubation time is typically 16-20 hours for most bacteria and 24-48 hours for fungi.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[1][3]

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.

Visualizations

Diagram 1: Experimental Workflow for MIC Determination by Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start drug_prep Prepare this compound Serial Dilutions in Plate start->drug_prep inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) start->inoculum_prep inoculate Inoculate Microtiter Plate (Final Volume = 100 µL) drug_prep->inoculate inoculum_prep->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Diagram 2: Logical Relationship in MIC Interpretation

MIC_Interpretation cluster_comparison Comparison cluster_outcome Interpretation mic_value Experimentally Determined MIC Value (µg/mL) breakpoint Clinical Breakpoint (Susceptible, Intermediate, Resistant) mic_value->breakpoint susceptible Susceptible (Likely effective treatment) breakpoint->susceptible MIC ≤ S intermediate Intermediate (May be effective at higher doses) breakpoint->intermediate S < MIC ≤ R resistant Resistant (Treatment likely to fail) breakpoint->resistant MIC > R

Caption: Interpretation of MIC values using clinical breakpoints.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Dihydroabikoviromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of Dihydroabikoviromycin (B1237487), a compound identified as an inhibitor of polyketide synthase.[1] Given the novelty of this compound in the context of broad antimicrobial screening, these guidelines adapt standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to establish a framework for evaluating its efficacy against a range of microorganisms.[2][3][4][5][6][7]

Introduction to this compound

This compound is a microbial metabolite that has been shown to inhibit polyketide synthase, an enzyme crucial for the biosynthesis of certain secondary metabolites, such as melanin (B1238610) in fungi.[1] This mechanism suggests potential antifungal activity. However, its broader antimicrobial spectrum against bacteria and other fungi remains to be thoroughly investigated. These protocols are designed to facilitate the systematic in vitro evaluation of this compound's antimicrobial properties.

Core Principles of Antimicrobial Susceptibility Testing

AST is essential for determining the concentration of an antimicrobial agent that can inhibit the growth of or kill a microorganism. The primary metric derived from these tests is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the organism.[8][9][10] These protocols will cover the most common and standardized methods for MIC determination: broth microdilution, agar (B569324) dilution, and disk diffusion.

Data Presentation: Quantitative Susceptibility Testing Results

The following tables provide a template for summarizing the quantitative data obtained from AST of this compound against a panel of quality control (QC) and clinically relevant microorganisms.

Table 1: Example MIC Data for this compound using Broth Microdilution

MicroorganismATCC Strain No.This compound MIC (µg/mL)Comparator Agent 1 MIC (µg/mL)Comparator Agent 2 MIC (µg/mL)
Staphylococcus aureus292131610.5
Enterococcus faecalis292123221
Escherichia coli25922>1280.254
Pseudomonas aeruginosa27853>12818
Candida albicans9002880.52
Aspergillus fumigatus204305411

Table 2: Example Zone Diameter Data for this compound using Disk Diffusion

MicroorganismATCC Strain No.This compound Disk Content (µg)Zone Diameter (mm)Comparator Agent 1 Zone Diameter (mm)Comparator Agent 2 Zone Diameter (mm)
Staphylococcus aureus2592330182528
Escherichia coli25922306 (No inhibition)3015
Pseudomonas aeruginosa27853306 (No inhibition)2212
Candida albicans9002830202824

Experimental Protocols

Broth Microdilution Method (Reference method for MIC determination)

This method determines the MIC in a liquid medium using 96-well microtiter plates.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Incubator

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.

  • Prepare Inoculum: Prepare a microbial suspension from fresh culture and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth and inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).[9]

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which microorganisms are inoculated.

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA) or other appropriate agar

  • Petri dishes

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (optional)

Procedure:

  • Prepare Agar Plates: Prepare a series of agar plates each containing a specific concentration of this compound. This is done by adding the appropriate volume of the stock solution to molten agar before pouring the plates.

  • Prepare Inoculum: Prepare the microbial inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspensions. A multipoint replicator can be used to test multiple isolates simultaneously.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the microorganism on the agar surface.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method where the antimicrobial agent diffuses from a paper disk into the agar.

Materials:

  • Paper disks impregnated with a known concentration of this compound

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Calipers or a ruler

Procedure:

  • Prepare Inoculum: Prepare the microbial suspension and adjust to a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.[12]

  • Apply Disks: Aseptically apply the this compound-impregnated disks to the surface of the agar.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (where no growth occurs) around each disk in millimeters.[8] The interpretation of these zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_methods AST Methods cluster_execution Execution cluster_results Data Analysis start Start: Obtain this compound prep_stock Prepare Stock Solution start->prep_stock prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum broth_dilution Broth Microdilution prep_stock->broth_dilution agar_dilution Agar Dilution prep_stock->agar_dilution disk_diffusion Disk Diffusion prep_stock->disk_diffusion Impregnate disks prep_inoculum->broth_dilution prep_inoculum->agar_dilution prep_inoculum->disk_diffusion incubation Incubate (35°C, 16-24h) broth_dilution->incubation agar_dilution->incubation disk_diffusion->incubation read_mic Read MIC (µg/mL) incubation->read_mic measure_zones Measure Zone Diameters (mm) incubation->measure_zones interpret Interpret Results & Tabulate Data read_mic->interpret measure_zones->interpret end End: Report Findings interpret->end

Caption: Workflow for determining the antimicrobial susceptibility of this compound.

Hypothetical Signaling Pathway Inhibition

Given that this compound is a polyketide synthase inhibitor, a potential mechanism of action could involve the disruption of essential metabolic pathways in susceptible microorganisms.

Mechanism_of_Action cluster_cell Microbial Cell precursors Metabolic Precursors (e.g., Acetyl-CoA) pks Polyketide Synthase (PKS) precursors->pks Substrate polyketides Essential Polyketides (e.g., for cell wall, virulence factors) pks->polyketides Biosynthesis effect Disruption of Cell Integrity / Function polyketides->effect This compound This compound This compound->pks Inhibition inhibition Inhibition

Caption: Hypothetical mechanism of this compound via polyketide synthase inhibition.

References

Application Notes and Protocols: Dihydroabikoviromycin Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabikoviromycin (B1237487) is a natural product that, along with its analog abikoviromycin, has been identified as an inhibitor of polyketide synthase (PKS). Specifically, it targets the PKS1 enzyme involved in the biosynthesis of melanin (B1238610) in the fungal plant pathogen Colletotrichum lagenarium.[1] Fungal melanin plays a crucial role in the pathogenicity of many fungi, protecting them from environmental stresses and host defense mechanisms. Therefore, inhibitors of melanin biosynthesis, such as this compound, are of significant interest as potential antifungal agents.[2] This document provides a detailed protocol for an enzyme inhibition assay to determine the potency of this compound against the PKS1 enzyme.

Principle of the Assay

This assay measures the in vitro activity of the C. lagenarium PKS1 enzyme in the presence and absence of this compound. Fungal type I polyketide synthases, like PKS1, are large, multi-domain enzymes that catalyze the iterative condensation of acetyl-CoA (starter unit) and malonyl-CoA (extender unit) to produce a polyketide chain.[3] The activity of the purified recombinant PKS1 enzyme is determined by measuring the formation of its polyketide product. The inhibitory effect of this compound is quantified by measuring the reduction in product formation at various inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biosynthetic pathway and the experimental workflow for the enzyme inhibition assay.

G cluster_0 Melanin Biosynthesis Pathway in C. lagenarium Acetyl-CoA Acetyl-CoA PKS1 PKS1 Acetyl-CoA->PKS1 Starter Unit Pentaketide Pentaketide PKS1->Pentaketide Iterative Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS1 Extender Unit SCD1 SCD1 Pentaketide->SCD1 Cyclization This compound This compound This compound->PKS1 Inhibition Scytalone Scytalone SCD1->Scytalone THR1 THR1 Scytalone->THR1 Reduction 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene THR1->1,3,8-Trihydroxynaphthalene Melanin Melanin 1,3,8-Trihydroxynaphthalene->Melanin Polymerization

Caption: Targeted step in the melanin biosynthesis pathway of C. lagenarium.

G cluster_1 Experimental Workflow Start Start Enzyme_Preparation PKS1 Enzyme Preparation Start->Enzyme_Preparation Assay_Setup Enzyme Inhibition Assay Setup Enzyme_Preparation->Assay_Setup Incubation Incubation Assay_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Product_Detection Product Detection (e.g., HPLC) Reaction_Termination->Product_Detection Data_Analysis Data Analysis and IC50 Calculation Product_Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the this compound enzyme inhibition assay.

Experimental Protocols

Preparation of Recombinant PKS1 Enzyme

Due to the difficulty in purifying sufficient quantities of PKS1 from its native source, recombinant expression is the recommended approach.

a. Gene Cloning and Expression Vector Construction:

  • The PKS1 gene from C. lagenarium (GenBank Accession: D83643) is synthesized and codon-optimized for expression in a suitable host, such as Saccharomyces cerevisiae or an insect cell line.[3]

  • The gene is cloned into an appropriate expression vector containing a suitable promoter and a purification tag (e.g., His-tag).

b. Heterologous Expression and Purification:

  • The expression vector is transformed into the chosen host organism.

  • The host is cultured under conditions that induce protein expression.

  • Cells are harvested and lysed.

  • The recombinant PKS1 enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • The purity and concentration of the enzyme are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford assay).

This compound Enzyme Inhibition Assay

a. Materials and Reagents:

  • Purified recombinant PKS1 enzyme

  • This compound (dissolved in DMSO)

  • Acetyl-CoA (starter unit)

  • Malonyl-CoA (extender unit)

  • NADPH (cofactor)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 2 mM DTT

  • Stop Solution: e.g., 10% Trichloroacetic acid (TCA) or an organic solvent like ethyl acetate

  • 96-well microplate

  • HPLC system for product detection

b. Assay Protocol:

  • Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range that is expected to inhibit the enzyme activity (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO without inhibitor).

  • In a 96-well microplate, add the following to each well in the specified order:

    • Assay Buffer

    • This compound solution (or vehicle)

    • Purified PKS1 enzyme (final concentration to be optimized, e.g., 50-100 nM)

  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding a mixture of the substrates and cofactor:

    • Acetyl-CoA (e.g., 50 µM final concentration)

    • Malonyl-CoA (e.g., 100 µM final concentration)

    • NADPH (e.g., 1 mM final concentration)

  • Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a fixed period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Terminate the reaction by adding the stop solution.

  • Extract the polyketide product with an equal volume of ethyl acetate.

  • Centrifuge to separate the phases and transfer the organic layer to a new plate or vial.

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for HPLC analysis (e.g., methanol).

c. Product Detection and Quantification:

  • The amount of polyketide product formed is quantified by reverse-phase HPLC.

  • The separation can be performed on a C18 column with a suitable gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid).

  • The product peak is detected by UV absorbance at a characteristic wavelength or by mass spectrometry for higher specificity.

  • The peak area of the product is integrated to determine the relative amount of product formed in each reaction.

Data Presentation and Analysis

The percentage of enzyme inhibition is calculated for each this compound concentration using the following formula:

% Inhibition = [1 - (Signal with Inhibitor / Signal of Vehicle Control)] * 100

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).[1][4]

Table 1: Representative Inhibition Data for this compound against PKS1

This compound (µM)Log [Inhibitor] (M)Average Product Peak Area% Inhibition
0 (Vehicle Control)-500,0000
0.1-7.0450,00010
0.5-6.3375,00025
1.0-6.0250,00050
5.0-5.3125,00075
10.0-5.050,00090
50.0-4.325,00095
100.0-4.010,00098

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

From the representative data, the IC50 value for this compound against PKS1 is approximately 1.0 µM.

Conclusion

This application note provides a comprehensive protocol for determining the inhibitory activity of this compound against its target enzyme, polyketide synthase 1 from C. lagenarium. The successful implementation of this assay will enable researchers to quantify the potency of this compound and provides a framework for screening other potential inhibitors of fungal melanin biosynthesis. The detailed workflow and data analysis procedures described herein are intended to facilitate the discovery and development of novel antifungal agents.

References

Application Notes and Protocols for Dihydroabikoviromycin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabikoviromycin (B1237487), a secondary metabolite produced by Streptomyces species, has been identified as an inhibitor of polyketide synthase, a pathway crucial for melanin (B1238610) biosynthesis in certain fungi.[1] Preliminary studies have also indicated its potential as a genotoxic agent, capable of inducing DNA damage and suppressing the growth of tumor cell lines.[2] This document provides detailed protocols for assessing the cytotoxicity of this compound in various cell culture models. The methodologies outlined herein are designed to deliver robust and reproducible data for researchers in drug discovery and development.

Data Presentation

Table 1: Summary of this compound Cytotoxicity

While specific IC50 values for this compound across a wide range of cell lines are not extensively reported in publicly available literature, the following table provides a template for summarizing experimental findings. A known data point has been included.

Cell LineCell TypeAssayExposure Time (hours)IC50 (µg/mL)Notes
Tumor cell lines (general)CancerNot specifiedNot specifiedGrowth suppressed at 10General observation of cytotoxicity.[2]
User Defined 1e.g., Human peripheral blood mononuclear cells (PBMC)e.g., MTTe.g., 24, 48, 72Experimental DataRecommended for testing antimicrobials.
User Defined 2e.g., Chinese Hamster Ovary (CHO)e.g., LDHe.g., 24, 48, 72Experimental DataA common cell line for toxicity studies.
User Defined 3e.g., Human epidermoid carcinoma (KB)e.g., Caspase-Gloe.g., 24, 48, 72Experimental DataUsed in previous genotoxicity study of this compound.[2]
User Defined 4e.g., Human hepatocellular carcinoma (HepG2)e.g., MTTe.g., 24, 48, 72Experimental DataA standard liver cell line for toxicity screening.
User Defined 5e.g., Human lung adenocarcinoma (A549)e.g., LDHe.g., 24, 48, 72Experimental DataA common model for lung cancer studies.

Experimental Protocols

Cell Culture

a. Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding Density: For cytotoxicity assays, a density of 1 x 10^6 cells/mL is recommended.

b. Chinese Hamster Ovary (CHO) Cells

  • Media: Ham's F-12 Medium supplemented with 10% FBS, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

c. Human Epidermoid Carcinoma (KB) Cells

  • Media: Minimum Essential Medium (MEM) supplemented with 10% FBS, 2 mM L-glutamine, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

d. Human Hepatocellular Carcinoma (HepG2) Cells

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding Density for 96-well plates: 2 x 10^4 cells/well.

e. Human Lung Adenocarcinoma (A549) Cells

  • Media: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding Density for 96-well plates: 1 x 10^4 cells/well.

Cytotoxicity Assays

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Seeding: Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

b. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure times.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

c. Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired exposure times.

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Mandatory Visualizations

This compound Cytotoxicity Testing Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., PBMC, CHO, KB, HepG2, A549) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Serial Dilution Treatment 4. Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24, 48, 72 hours Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Caspase Caspase-Glo 3/7 (Apoptosis) Incubation->Caspase Data_Acquisition 6. Measure Absorbance/ Luminescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50_Calc 7. Calculate IC50 and Analyze Data Data_Acquisition->IC50_Calc

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Putative Signaling Pathway of this compound-Induced Cytotoxicity

signaling_pathway This compound This compound DNA_Damage DNA Damage (Genotoxicity) This compound->DNA_Damage induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates and activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Bax_Bak Bax/Bak Activation p53->Bax_Bak upregulates Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 activates Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 activates Caspase3_7->Apoptosis executes

Caption: Proposed signaling pathway for this compound-induced apoptosis via DNA damage.

References

Dihydroabikoviromycin: A Potential Modulator of Melanin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Dihydroabikoviromycin (B1237487) is a microbial metabolite that has been identified as an inhibitor of melanin (B1238610) biosynthesis. Originally isolated from Streptomyces species, its primary characterized mechanism of action involves the inhibition of polyketide synthase, a key enzyme in the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in certain fungi.[1] While its effects on fungal melanogenesis are established, its potential to modulate melanin production in mammalian cells, which utilize a distinct L-DOPA pathway, remains an area of active investigation.

These application notes provide a comprehensive overview of this compound for researchers, scientists, and drug development professionals interested in its potential as a modulator of melanogenesis. This document includes a summary of its known mechanism of action, detailed protocols for evaluating its efficacy and cytotoxicity in mammalian cell culture models, and data presentation guidelines.

Mechanism of Action

In the fungus Colletotrichum lagenarium, this compound has been shown to inhibit the polyketide synthase involved in the biosynthesis of DHN-melanin.[1] This pathway is distinct from the L-DOPA-based melanin synthesis that occurs in mammals. The potential genotoxicity of this compound has been assessed, indicating it can cause DNA damage and is genotoxic in bacterial and sister-chromatid exchange test systems.[1]

The effect of this compound on mammalian melanogenesis has not been extensively studied. It is plausible that it could influence melanin production through various mechanisms, including:

  • Direct inhibition of tyrosinase: Although not its primary known target, it may interact with the key enzyme of mammalian melanogenesis.

  • Modulation of signaling pathways: It could affect upstream signaling cascades that regulate the expression and activity of melanogenic enzymes. Key pathways in mammalian melanogenesis include the cAMP/PKA/CREB/MITF axis and the MAPK/ERK pathway.

  • Regulation of tyrosinase expression and stability: It might influence the transcription, translation, or post-translational modification of tyrosinase.

Further research is required to elucidate the precise mechanism of action of this compound in mammalian cells.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the inhibitory effects of this compound on melanin biosynthesis in mammalian cells. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Effect of this compound on Melanin Content in B16F10 Melanoma Cells

This compound Concentration (µM)Melanin Content (% of Control)Standard Deviation
0 (Vehicle Control)100
1
10
50
100

Table 2: Effect of this compound on Intracellular Tyrosinase Activity in B16F10 Melanoma Cells

This compound Concentration (µM)Tyrosinase Activity (% of Control)Standard Deviation
0 (Vehicle Control)100
1
10
50
100

Table 3: Cytotoxicity of this compound in B16F10 Melanoma Cells

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle Control)100
1
10
50
100
200

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound as a melanin biosynthesis inhibitor in a mammalian cell line model (e.g., B16F10 mouse melanoma cells).

Protocol 1: Cell Culture and Treatment
  • Cell Line: B16F10 mouse melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for melanin content and tyrosinase activity assays, 96-well plates for cytotoxicity assays) and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

    • For experiments investigating the inhibition of stimulated melanogenesis, co-treat cells with a melanogenesis inducer such as α-Melanocyte Stimulating Hormone (α-MSH) (e.g., 100 nM).

    • Incubate the cells with the treatment medium for a specified period (e.g., 48-72 hours).

Protocol 2: Melanin Content Assay
  • Harvesting Cells: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using trypsin-EDTA.

  • Cell Pellet Collection: Centrifuge the cell suspension to obtain a cell pellet.

  • Melanin Solubilization:

    • Wash the cell pellet with PBS.

    • Add 1 N NaOH containing 10% DMSO to the cell pellet.

    • Incubate at 80°C for 1-2 hours to solubilize the melanin.

  • Quantification:

    • Centrifuge the lysate to remove any insoluble material.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 470 nm using a microplate reader.

    • Create a standard curve using synthetic melanin to quantify the melanin content.

    • Normalize the melanin content to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Protocol 3: Intracellular Tyrosinase Activity Assay
  • Cell Lysis:

    • After treatment, wash the cells with cold PBS.

    • Lyse the cells in a lysis buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the tyrosinase enzyme.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Tyrosinase Reaction:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add L-DOPA solution (final concentration, e.g., 2 mM) to each well to initiate the reaction.

    • Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes for 1 hour) using a microplate reader to monitor the formation of dopachrome (B613829).

  • Data Analysis: Calculate the rate of dopachrome formation (change in absorbance per unit time) and normalize it to the protein concentration to determine the tyrosinase activity.

Protocol 4: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed B16F10 cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well).

  • Treatment: After overnight incubation, treat the cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration, e.g., 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways in Mammalian Melanogenesis

The following diagram illustrates the key signaling pathways that regulate melanin synthesis in mammalian melanocytes. This compound's potential points of intervention in these pathways are yet to be determined.

Melanogenesis_Signaling_Pathways alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Translation Melanin Melanin MAPK_pathway MAPK/ERK Pathway MAPK_pathway->MITF Inhibits Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Dopaquinone->Melanin

Caption: Key signaling pathways regulating mammalian melanogenesis.

Experimental Workflow: Cellular Melanin Content Assay

The following diagram outlines the workflow for determining the effect of this compound on melanin content in cultured cells.

Melanin_Content_Workflow start Seed B16F10 Cells treatment Treat with this compound (and α-MSH if applicable) start->treatment incubation Incubate (48-72h) treatment->incubation harvest Harvest Cells incubation->harvest solubilize Solubilize Melanin (1N NaOH, 10% DMSO, 80°C) harvest->solubilize measure Measure Absorbance at 470 nm solubilize->measure normalize Normalize to Protein Content measure->normalize analyze Analyze Data normalize->analyze

Caption: Workflow for cellular melanin content assay.

Conclusion

This compound presents an interesting starting point for the investigation of novel melanin biosynthesis inhibitors. Its known activity against fungal polyketide synthase suggests a unique mechanism that warrants further exploration in mammalian systems. The protocols and guidelines provided in this document offer a robust framework for researchers to systematically evaluate the potential of this compound as a modulator of melanogenesis, paving the way for a deeper understanding of its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for Genotoxicity Studies of Dihydroabikoviromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data on the genotoxicity of Dihydroabikoviromycin, a secondary metabolite of Streptomyces anulatus. Detailed protocols for standard genotoxicity assays are included to facilitate the assessment of this and other novel compounds.

Introduction to this compound and its Genotoxic Potential

This compound is an antibiotic that has been investigated for its biological activities. Crucially, studies have revealed that this compound exhibits genotoxic properties, indicating its potential to damage DNA. This was demonstrated through several key findings: a differential killing effect in DNA repair-deficient strains of Escherichia coli suggests that a functional DNA repair system offers protection against the compound, implying that this compound causes DNA damage[1]. Further evidence of its genotoxic activity includes a dose-dependent increase in mutations in the Ames test, induction of the SOS response in E. coli, and an increase in sister-chromatid exchanges in Chinese Hamster Ovary (CHO) cells[1]. The compound has also been shown to suppress the growth of tumor cells[1].

Given these findings, a thorough genotoxicological evaluation is warranted for any potential therapeutic development of this compound. The following sections provide summarized data and detailed protocols for key in vitro genotoxicity assays.

Data Presentation: Summary of Genotoxicity Data for this compound

The following tables summarize the key findings from a study on the genotoxicity of this compound[1].

Table 1: Ames Test Results for this compound

Tester StrainMetabolic Activation (S9)Concentration Range TestedObservation
Salmonella typhimurium TA100Not specifiedNot specifiedDose-dependent reversion from His- to His+
Salmonella typhimurium TA98Not specifiedNot specifiedNo mutagenic effect observed

Table 2: SOS Chromotest with this compound

Tester StrainObservationImplication
Escherichia coli PQ37Induction of the sfiA gene (indicated by β-galactosidase induction)This compound induces the SOS DNA repair pathway.

Table 3: Sister-Chromatid Exchange (SCE) Assay with this compound

Cell LineConcentration Range TestedObservation
Chinese Hamster Ovary (CHO) cellsNot specifiedDose-related increase in Sister-Chromatid Exchanges

Table 4: Cytotoxicity of this compound

Cell TypeConcentrationObservation
Tumour cells10 µg/mLSuppression of cell growth

Experimental Protocols

A standard battery of in vitro and in vivo tests is recommended for a comprehensive assessment of genotoxic potential. The following are detailed protocols for commonly used in vitro genotoxicity assays that are relevant to the observed effects of this compound.

Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.[2][3]

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test substance to cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid and thus grow on a medium lacking it.

Protocol:

  • Strain Preparation: Culture the selected bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 fraction from the liver of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone) to simulate mammalian metabolism. Prepare an S9 mix containing the S9 fraction, buffer, and cofactors.

  • Plate Incorporation Method:

    • To a tube containing 2 ml of molten top agar (B569324) at 45°C, add:

      • 0.1 ml of the bacterial culture.

      • 0.1 ml of the test substance solution at various concentrations.

      • 0.5 ml of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Controls: Include a negative (vehicle) control and positive controls (known mutagens for each strain with and without S9 activation).

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

In Vitro Micronucleus Assay

This assay detects chromosomal damage in mammalian cells.[4][5]

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).

Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) to a logarithmic growth phase.

  • Treatment: Treat the cells with at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Staining: Harvest the cells by trypsinization or centrifugation. Treat with a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Cytotoxicity Assessment: Determine the cytotoxicity of the test substance to ensure that the concentrations used are not excessively toxic. This can be done by measuring parameters like relative cell count or replication index.

  • Controls: Include a negative (vehicle) control and positive controls (a known clastogen and a known aneugen).

  • Data Analysis: A substance is considered genotoxic if it causes a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][6][7]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid". The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail", while undamaged DNA remains in the head of the comet. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect single- and double-strand breaks or under neutral conditions to primarily detect double-strand breaks.

Protocol:

  • Cell Preparation and Treatment: Prepare a single-cell suspension and treat the cells with various concentrations of this compound.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a chilled lysis solution to lyse the cells and unfold the DNA.

  • DNA Unwinding (Alkaline Comet Assay): Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis under alkaline or neutral conditions.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment). Score at least 50-100 cells per sample.

  • Controls: Include a negative (vehicle) control and a positive control (a known DNA-damaging agent like hydrogen peroxide).

  • Data Analysis: A significant, dose-dependent increase in the chosen comet parameter indicates that the substance induces DNA strand breaks.

Mandatory Visualizations

G cluster_ames Ames Test Workflow A Prepare Bacterial Strains C Mix Bacteria, Test Compound, and S9 A->C B Prepare S9 Mix (optional) B->C D Pour onto Minimal Agar Plates C->D E Incubate at 37°C D->E F Count Revertant Colonies E->F G Analyze Data F->G

Ames Test Experimental Workflow

G cluster_micronucleus In Vitro Micronucleus Assay Workflow A Culture Mammalian Cells B Treat with this compound +/- S9 A->B C Add Cytochalasin B B->C G Assess Cytotoxicity B->G D Harvest and Fix Cells C->D E Stain with DNA Dye D->E F Score Micronuclei in Binucleated Cells E->F H Statistical Analysis F->H G->H

In Vitro Micronucleus Assay Workflow

G cluster_comet Comet Assay Workflow A Prepare Single-Cell Suspension B Treat with Test Compound A->B C Embed Cells in Agarose on Slide B->C D Lyse Cells C->D E DNA Unwinding (Alkaline Buffer) D->E F Electrophoresis E->F G Neutralize and Stain DNA F->G H Visualize and Score Comets G->H

Comet Assay Experimental Workflow

Signaling Pathways

While the precise molecular mechanism of this compound-induced DNA damage is not fully elucidated, the induction of the SOS response in bacteria provides a clue. In mammalian cells, DNA damage typically triggers complex signaling pathways involving sensor proteins, mediators, and effectors that orchestrate cell cycle arrest, DNA repair, or apoptosis.

G This compound This compound DNA_Damage DNA Damage (e.g., strand breaks, adducts) This compound->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Damage->Sensor_Proteins Mediator_Proteins Mediator Proteins (e.g., CHK1, CHK2) Sensor_Proteins->Mediator_Proteins Effector_Proteins Effector Proteins (e.g., p53) Mediator_Proteins->Effector_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Effector_Proteins->DNA_Repair Apoptosis Apoptosis Effector_Proteins->Apoptosis

Generalized DNA Damage Response Pathway

References

Dihydroabikoviromycin: A Potent Tool for Elucidating Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabikoviromycin (B1237487) is a natural product that has been identified as a specific inhibitor of Type I polyketide synthases (PKSs), particularly those involved in fungal melanin (B1238610) biosynthesis. This property makes it an invaluable chemical probe for studying the intricate mechanisms of polyketide synthesis. These complex biosynthetic pathways are responsible for a wide array of medically and industrially important natural products, including antibiotics, antifungals, and anticancer agents. Understanding and manipulating these pathways holds significant promise for the discovery and development of novel therapeutics.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate polyketide synthesis, with a specific focus on the inhibition of the Colletotrichum lagenarium polyketide synthase 1 (PKS1).

Mechanism of Action

This compound specifically targets and inhibits the activity of PKS enzymes. In the context of fungal melanin biosynthesis, it has been shown to inhibit the PKS responsible for the formation of 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN), a key precursor in the dihydroxynaphthalene (DHN) melanin pathway. The PKS1 gene in Colletotrichum lagenarium encodes this multi-domain enzyme. By blocking the function of PKS1, this compound effectively halts the production of melanin, providing a measurable endpoint for studying PKS inhibition.

Data Presentation

InhibitorTarget EnzymeAssay TypeIC50 (µM)Reference
This compoundC. lagenarium PKS1In vitro (cell-free extract)Data to be determined(Internal Data)
This compoundC. lagenarium PKS1In vivo (whole cell)Data to be determined(Internal Data)
TricyclazoleFungal DHN-melanin pathway reductasesIn vivo (whole cell)-(Literature)

Experimental Protocols

Protocol 1: In Vitro Inhibition of PKS1 using a Cell-Free Extract

This protocol describes an in vitro assay to determine the inhibitory effect of this compound on PKS1 activity by measuring the production of T4HN from a cell-free extract of a heterologous expression system.

Materials:

  • Aspergillus oryzae strain transformed with the C. lagenarium PKS1 gene

  • Potato Dextrose (PD) medium

  • Malonyl-CoA

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Extraction solvent: Ethyl acetate (B1210297) with 1% acetic acid

  • HPLC system with a C18 column

  • T4HN standard

Procedure:

  • Preparation of Cell-Free Extract:

    • Culture the A. oryzae expressing PKS1 in PD broth.

    • Harvest the mycelia by filtration.

    • Grind the mycelia to a fine powder in liquid nitrogen.

    • Resuspend the powder in an appropriate extraction buffer.

    • Centrifuge to pellet cell debris and collect the supernatant as the cell-free extract.

  • Enzymatic Assay:

    • Set up reaction mixtures containing the cell-free extract and malonyl-CoA.

    • Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

    • Include a vehicle control (DMSO) and a no-inhibitor control.

    • Incubate the reactions at the optimal temperature for the enzyme (typically 28-30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction:

    • Stop the reactions by adding the extraction solvent (ethyl acetate with 1% acetic acid).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (upper) phase and evaporate to dryness.

  • HPLC Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto an HPLC system equipped with a C18 column.

    • Use a gradient of acetonitrile (B52724) and water (with 0.1% formic acid) to separate the components.

    • Monitor the absorbance at a wavelength suitable for T4HN detection (e.g., 280 nm).

    • Quantify the T4HN peak by comparing its area to a standard curve generated with a pure T4HN standard.

  • Data Analysis:

    • Calculate the percentage of PKS1 inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Protocol 2: In Vivo Inhibition of Melanin Biosynthesis in Colletotrichum lagenarium

This protocol assesses the effect of this compound on the production of melanin in whole-cell cultures of C. lagenarium.

Materials:

  • Colletotrichum lagenarium wild-type strain

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Spectrophotometer

Procedure:

  • Fungal Culture:

    • Inoculate C. lagenarium into PDB.

    • Add different concentrations of this compound to the cultures at the time of inoculation.

    • Include a vehicle control (DMSO).

    • Incubate the cultures in a shaking incubator at 25-28°C for 5-7 days.

  • Visual Assessment:

    • Observe the cultures for any visible reduction in pigmentation compared to the control.

  • Quantification of Melanin (Optional):

    • Harvest the mycelia by filtration.

    • Lyse the cells and extract the melanin using established protocols (e.g., alkaline extraction).

    • Measure the absorbance of the melanin extract at 405 nm using a spectrophotometer.

    • Normalize the melanin content to the dry weight of the mycelia.

  • Analysis of T4HN Accumulation (Optional):

    • Extract the culture filtrate and mycelia with ethyl acetate.

    • Analyze the extract by HPLC as described in Protocol 1 to determine if the precursor T4HN accumulates in the presence of downstream inhibitors (as a control) versus its reduction in the presence of this compound.

Visualizations

DHN-Melanin Biosynthesis Pathway and Inhibition by this compound

DHN_Melanin_Pathway cluster_PKS Polyketide Synthase (PKS1) cluster_Downstream Downstream Melanin Synthesis AcetylCoA Acetyl-CoA PKS1 PKS1 Enzyme Complex AcetylCoA->PKS1 MalonylCoA Malonyl-CoA MalonylCoA->PKS1 T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) PKS1->T4HN Pentaketide cyclization Scytalone Scytalone T4HN->Scytalone Reduction Vermelone Vermelone Scytalone->Vermelone Dehydration & Reduction Melanin DHN-Melanin Vermelone->Melanin Polymerization This compound This compound This compound->PKS1 Inhibition

Caption: Inhibition of the DHN-Melanin Pathway by this compound.

Experimental Workflow for Screening PKS Inhibitors

PKS_Inhibitor_Screening_Workflow cluster_Preparation Preparation cluster_Assay Inhibition Assay cluster_Analysis Analysis Culture 1. Culture Heterologous Host (A. oryzae with PKS1) PrepareExtract 2. Prepare Cell-Free Extract Culture->PrepareExtract SetupAssay 3. Set up Enzymatic Reactions (Extract, Malonyl-CoA, Inhibitor) PrepareExtract->SetupAssay Incubate 4. Incubate at Optimal Temperature SetupAssay->Incubate ExtractProduct 5. Extract Polyketide Product (T4HN) Incubate->ExtractProduct HPLC 6. HPLC Analysis and Quantification ExtractProduct->HPLC IC50 7. Determine IC50 Value HPLC->IC50

Caption: Workflow for in vitro screening of PKS1 inhibitors.

Application Note: Analysis of Dihydroabikoviromycin using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabikoviromycin is an antibiotic characterized by its nitrogen-containing heterocyclic structure. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a powerful technique for the analysis of polar and non-volatile compounds. The methods described are based on established principles for the analysis of nitrogen-containing heterocyclic compounds and other polar antibiotics.

Quantitative Data Summary

The following tables summarize typical parameters for High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods coupled with mass spectrometry for the analysis of compounds similar in chemical nature to this compound. These serve as a starting point for method development and optimization.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Mass Spectrometer (ESI+)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Table 2: UHPLC-MS/MS Method Parameters for this compound Analysis

ParameterRecommended Setting
Column C18 or HILIC (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 2% B to 98% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detector Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of a this compound standard

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)

This protocol outlines a generic procedure for the extraction of this compound from plasma or serum samples, a common requirement in pharmacokinetic studies.

Materials:

  • Plasma or serum samples

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: HPLC-UV Analysis of this compound

For routine analysis where high sensitivity is not paramount, an HPLC-UV method can be employed.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer (pH 6.0)

  • Mobile Phase B: Methanol

  • This compound standard solutions

Procedure:

  • Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B in a 40:60 (v/v) ratio.

  • Degas the mobile phase by sonication or helium sparging.

  • Set the HPLC flow rate to 1.2 mL/min.

  • Set the column oven temperature to 35 °C.

  • Set the UV detector wavelength to the absorbance maximum of this compound (to be determined by UV-Vis spectrophotometry).

  • Inject 20 µL of the standard or sample solution.

  • Run the analysis for a sufficient time to allow for the elution of the analyte and any impurities.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from standard solutions.

Visualizations

Experimental Workflow for Sample Preparation and LC-MS Analysis

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Cold Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporation (Nitrogen) supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution vial Transfer to Autosampler Vial reconstitution->vial injection Injection into LC System vial->injection separation Chromatographic Separation (C18 or HILIC column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometric Detection (MS or MS/MS) ionization->detection data Data Acquisition & Processing detection->data

Caption: Workflow for this compound analysis.

Logical Relationship for Method Development

G cluster_compound Analyte Properties cluster_method Analytical Method Selection cluster_optimization Method Optimization This compound This compound (Nitrogen-containing heterocycle, Polar) lc Liquid Chromatography This compound->lc rp_lc Reversed-Phase LC (C18) Good for moderately polar compounds lc->rp_lc hilic HILIC Ideal for highly polar compounds lc->hilic ms Mass Spectrometry (High Sensitivity & Specificity) lc->ms uv UV Detection (Simpler, less sensitive) lc->uv column_chem Column Chemistry rp_lc->column_chem hilic->column_chem ms_params MS Parameters (Ionization, MRM) ms->ms_params mobile_phase Mobile Phase (pH, Organic Modifier) gradient Gradient Profile mobile_phase->gradient column_chem->mobile_phase

Caption: Method development strategy.

Application Notes and Protocols for the Extraction and Purification of Dihydroabikoviromycin from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of dihydroabikoviromycin (B1237487), a bioactive secondary metabolite produced by various Streptomyces species. The methodologies described herein are compiled from established procedures for the isolation of natural products from microbial cultures.

Introduction

This compound is a piperidine (B6355638) alkaloid with notable biological activities, including potential genotoxic properties. It is produced by several species of Streptomyces, such as Streptomyces anulatus. The production of this compound is influenced by the composition of the culture medium. Efficient extraction and purification are critical for its characterization, bioactivity screening, and further development as a potential therapeutic agent. This document outlines a standard workflow from culture broth to purified this compound.

Data Presentation

The following tables summarize the expected yields at different stages of the extraction and purification process. These values are estimates based on typical recoveries of secondary metabolites from Streptomyces cultures and may vary depending on the specific strain, culture conditions, and experimental execution.

Table 1: Estimated Yields of this compound at Various Purification Stages

Purification StageStarting MaterialProductEstimated Yield (per 1 L of culture)Estimated Purity
Solvent Extraction 1 L Culture FiltrateCrude Ethyl Acetate (B1210297) Extract300 - 600 mg5 - 15%
Silica (B1680970) Gel Chromatography Crude ExtractSemi-purified Fractions50 - 150 mg60 - 80%
Preparative HPLC Semi-purified FractionsPure this compound10 - 50 mg> 95%

Experimental Protocols

Protocol 1: Culturing of Streptomyces for this compound Production

This protocol describes the general procedure for cultivating Streptomyces species to produce this compound. Optimization of media components and culture parameters is recommended for specific strains.

Materials:

  • Streptomyces anulatus (or other producing strain)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Glucose-Soybean Meal Medium)

  • Incubator shaker

  • Sterile flasks

Procedure:

  • Inoculate a suitable seed culture medium with a spore suspension or mycelial fragments of the Streptomyces strain.

  • Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for 2-3 days.

  • Use the seed culture to inoculate the production medium at a 5-10% (v/v) ratio.

  • Incubate the production culture at 28-30°C with shaking at 180-220 rpm for 5-7 days. Monitor the production of this compound using a suitable analytical method (e.g., HPLC-UV or bioassay).

Protocol 2: Extraction of this compound from Culture Broth

This protocol details the extraction of the crude this compound from the liquid culture.

Materials:

  • Streptomyces culture broth

  • Centrifuge and centrifuge bottles

  • Whatman No. 1 filter paper or equivalent

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.

  • Filter the supernatant through Whatman No. 1 filter paper to remove any remaining cellular debris.

  • Transfer the clear filtrate to a separatory funnel and add an equal volume of ethyl acetate.

  • Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.

  • Combine the organic extracts and concentrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting residue is the crude extract containing this compound.

Protocol 3: Purification of this compound by Silica Gel Chromatography

This protocol describes the initial purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)

  • Fraction collector and collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Dry the silica gel with the adsorbed extract and carefully load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by a gradient of methanol (B129727) in ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by analyzing the fractions using TLC. Visualize the spots under UV light or with a suitable staining reagent.

  • Pool the fractions containing the compound of interest based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.

Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended.

Materials:

  • Semi-purified this compound

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid or trifluoroacetic acid)

  • Vials for sample injection and fraction collection

Procedure:

  • Dissolve the semi-purified sample in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Develop a suitable gradient elution method. A typical method for a C18 column would be a gradient of acetonitrile in water with 0.1% formic acid.

  • Inject the sample onto the preparative HPLC column.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent by lyophilization or evaporation to obtain the purified compound.

  • Confirm the purity of the final product using analytical HPLC.

Visualizations

experimental_workflow cluster_culture 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final_purification 4. Final Purification & Analysis Culture Streptomyces Culture Centrifugation Centrifugation & Filtration Culture->Centrifugation SolventExtraction Ethyl Acetate Extraction Centrifugation->SolventExtraction Concentration Concentration SolventExtraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaChromatography Silica Gel Chromatography CrudeExtract->SilicaChromatography FractionPooling Fraction Pooling (TLC Analysis) SilicaChromatography->FractionPooling SemiPurified Semi-purified this compound FractionPooling->SemiPurified PrepHPLC Preparative HPLC SemiPurified->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Purity Analysis (Analytical HPLC) PureCompound->Analysis

Caption: Experimental workflow for this compound extraction and purification.

biosynthesis_pathway cluster_main Simplified Putative Biosynthesis of this compound PKS Polyketide Synthase (PKS) Polyketide Polyketide Intermediate PKS->Polyketide TailoringEnzymes Tailoring Enzymes (e.g., Cyclases, Reductases) Polyketide->TailoringEnzymes This compound This compound TailoringEnzymes->this compound Oxidation Oxidation This compound->Oxidation Abikoviromycin Abikoviromycin Oxidation->Abikoviromycin Primary Metabolites Primary Metabolites Primary Metabolites->PKS Acetate & Malonate units

Caption: Simplified putative biosynthetic pathway of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Dihydroabikoviromycin Concentration for MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize the use of dihydroabikoviromycin (B1237487) in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for an MIC assay?

A1: While specific solubility data for this compound is not extensively published, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many natural products.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the appropriate broth medium for your assay. Ethanol (B145695) can also be an alternative. It is crucial to ensure the final concentration of the solvent in the assay is low enough to not affect bacterial growth.

Q2: What is the maximum permissible concentration of the solvent in the assay?

A2: The concentration of the organic solvent should be kept to a minimum to avoid any independent antimicrobial effects. For DMSO and acetone, the concentration should generally be kept below 2.5%, and for ethanol and methanol, below 5%.[2] It is highly recommended to run a solvent toxicity control to confirm that the concentration of the solvent used does not inhibit the growth of the test microorganism.

Q3: What concentration range of this compound should I test in my initial MIC assay?

A3: For natural products, the initial screening for MIC can span a wide range. It is common for the MICs of plant extracts to be between 100–1000 µg/mL.[3] For purified natural compounds, the range can be significantly lower. A suggested starting range for a 2-fold serial dilution could be from 256 µg/mL down to 0.5 µg/mL.

Q4: this compound appears to have some color. How can I accurately determine the MIC if it interferes with turbidity readings?

A4: For colored compounds, visual determination of turbidity can be challenging. Using a redox indicator like resazurin (B115843) or INT (p-iodonitrotetrazolium violet) can be beneficial.[4][5] These dyes change color in the presence of metabolically active bacteria, providing a clear visual endpoint that is independent of the compound's color.

Q5: What is the potential mechanism of action for this compound?

A5: Studies on this compound have indicated that it can be genotoxic, causing DNA damage in bacterial cells.[6] This suggests that its antibacterial effect may stem from its ability to interfere with DNA replication or integrity.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Precipitation of this compound in Wells The compound's solubility limit in the aqueous broth has been exceeded.- Increase the initial concentration of the DMSO stock solution to reduce the volume added to the broth.- Gently warm the stock solution before dilution.- Include a solubility check by preparing the highest concentration in broth and observing for precipitation before starting the full assay.
No Growth in Positive Control Well - Inoculum viability is low.- Residual solvent toxicity.- Use a fresh bacterial culture in the logarithmic growth phase.[7]- Ensure the final solvent concentration is non-inhibitory by running a solvent toxicity control.
Growth in Negative Control (Sterility) Well - Contamination of the growth medium, plates, or reagents.- Use aseptic techniques throughout the protocol.- Ensure all media and reagents are sterile.
Inconsistent MIC values between replicates - Pipetting errors during serial dilution.- Uneven distribution of the inoculum.- Use calibrated pipettes and ensure proper mixing at each dilution step.- Gently mix the inoculum suspension before adding it to the wells.
MIC value is higher than the highest tested concentration - The organism is resistant to the tested concentrations of this compound.- Repeat the assay with a higher concentration range.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolving: Dissolve the powder in 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution; gentle vortexing may be required.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Perform Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate, except for the first column.

    • Prepare an intermediate dilution of the this compound stock solution in MHB.

    • Add 200 µL of this intermediate solution to the first column of the plate.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of the dilution series.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. This will bring the final volume to 200 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.

    • Controls:

      • Positive Control: 100 µL of MHB + 100 µL of inoculum (no drug).

      • Negative Control (Sterility): 200 µL of MHB (no drug, no inoculum).

      • Solvent Control: Highest concentration of solvent used in the assay in MHB + inoculum.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[8] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Data Presentation

Table 1: Example MIC Data for this compound

Bacterial StrainThis compound MIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213160.5
Escherichia coli ATCC 25922641
Pseudomonas aeruginosa ATCC 27853>1282
Enterococcus faecalis ATCC 29212324

Note: These are example values and must be determined experimentally.

Table 2: Typical MIC Ranges for Different Classes of Natural Products

Class of Natural ProductTypical MIC Range (µg/mL)Reference
Alkaloids0.49 - 7.81[9]
Terpenoids7.62 - 222.25[9]
Polyphenols (Curcumin)125 - 250[9]
Plant Extracts (Aqueous)1600 - 12500[7]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results A Prepare this compound Stock Solution (in DMSO) C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria B->D C->D F Incubate Plate (37°C, 18-24h) D->F E Include Controls (Positive, Negative, Solvent) E->D G Read Results (Visual or Plate Reader) F->G H Determine MIC G->H

Caption: Experimental workflow for the broth microdilution MIC assay.

Troubleshooting_Tree start Problem with MIC Assay q1 Is there growth in the positive control well? start->q1 q2 Is there precipitation in the wells? q1->q2 Yes sol1 Check inoculum viability and solvent toxicity. q1->sol1 No q3 Are MIC values inconsistent between replicates? q2->q3 No sol2 Prepare new stock solution or adjust concentration. q2->sol2 Yes sol3 Review pipetting technique and ensure proper mixing. q3->sol3 Yes end Assay Optimized q3->end No sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting common MIC assay issues.

References

Technical Support Center: Dihydroabikoviromycin In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroabikoviromycin (B1237487). The focus is on addressing solubility challenges to ensure reliable and reproducible in vitro experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is an antibiotic and a polyketide synthase inhibitor. Like many complex organic molecules, it is presumed to have low aqueous solubility. This poor solubility can lead to inaccurate results in in vitro assays due to precipitation, low bioavailability to cells, and difficulty in preparing stock solutions at desired concentrations.

Q2: What are the initial signs of solubility issues in my experiment?

Common indicators of solubility problems include:

  • Visible precipitate: You may see solid particles in your stock solution, culture media, or assay buffer after adding the compound.

  • Inconsistent results: High variability between replicate wells or experiments can be a sign of uneven compound dispersion.

  • Lower than expected potency: If the compound is not fully dissolved, its effective concentration is lower than the nominal concentration, leading to an underestimation of its biological activity.

Q3: What solvent should I use to prepare a stock solution of this compound?

For poorly water-soluble compounds, a common starting point is to use an organic solvent to create a concentrated stock solution. The choice of solvent will depend on the specific experimental system and cell type to minimize solvent-induced toxicity.

SolventConsiderations
Dimethyl Sulfoxide (DMSO) Widely used, but can be toxic to some cell lines at concentrations typically above 0.5-1%. Always include a vehicle control in your experiments.
Ethanol Can be used for some applications, but it is also cytotoxic at higher concentrations.
Methanol Generally more volatile and toxic than ethanol; use with caution.

It is crucial to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (ideally ≤0.1%) and be consistent across all experimental conditions, including controls.

Troubleshooting Guide: Improving this compound Solubility

If you are encountering solubility issues with this compound, consider the following strategies. It is recommended to start with simpler methods like co-solvents before moving to more complex formulation approaches.

Co-Solvent Systems

The use of a co-solvent can improve the solubility of hydrophobic compounds in aqueous solutions.[1][2] This involves adding a water-miscible organic solvent to your culture medium or buffer.

Experimental Protocol: Preparing a Co-Solvent System

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Select a co-solvent that is compatible with your experimental system. Common co-solvents include polyethylene (B3416737) glycol 300 (PEG 300) and propylene (B89431) glycol.[1]

  • Prepare your final working solution by adding the this compound stock solution to your aqueous medium that has been supplemented with the co-solvent.

  • Vortex or sonicate the solution briefly to ensure complete mixing.

  • Always include a vehicle control containing the same concentration of the organic solvent and co-solvent as your experimental samples.

Co-SolventTypical Final Concentration
PEG 3001-10% (v/v)
Propylene Glycol1-10% (v/v)
Glycerol1-10% (v/v)
pH Adjustment

Experimental Protocol: pH Adjustment

  • Determine if this compound has ionizable functional groups.

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add this compound to each buffer to the desired final concentration.

  • Agitate the solutions for a set period.

  • Visually inspect for precipitation and, if possible, quantify the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Select the pH that provides the best solubility and is compatible with your in vitro model.

Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[3] The choice of surfactant and its concentration must be carefully optimized to avoid cytotoxicity.

Experimental Protocol: Surfactant-Based Formulation

  • Select a non-ionic surfactant, which is generally less toxic to cells. Common examples include Polysorbate 80 (Tween 80) and Cremophor EL.

  • Prepare a stock solution of the surfactant in your aqueous medium.

  • Prepare the this compound stock solution in an organic solvent.

  • Add the this compound stock to the surfactant-containing medium while vortexing to facilitate micelle formation.

  • The final surfactant concentration should be above its critical micelle concentration (CMC) but below a level that causes toxicity in your assay.

SurfactantTypical Concentration Range
Polysorbate 800.01% - 0.5% (v/v)
Cremophor EL0.01% - 0.5% (v/v)
Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]

Experimental Protocol: Cyclodextrin Complexation

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[5]

  • Prepare an aqueous solution of the cyclodextrin.

  • Add the this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours to overnight to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized this compound in the filtrate.

CyclodextrinTypical Concentration Range
HP-β-CD1% - 10% (w/v)
SBE-β-CD1% - 10% (w/v)

Experimental Workflow and Signaling Pathways

Workflow for Improving this compound Solubility

The following diagram illustrates a logical workflow for troubleshooting and enhancing the solubility of this compound for in vitro studies.

G cluster_0 Initial Assessment cluster_1 Troubleshooting Strategies cluster_2 Validation A Prepare Stock Solution (e.g., DMSO) B Dilute in Aqueous Medium A->B C Observe for Precipitation and Assay Variability B->C D Co-Solvent Approach (e.g., PEG 300) C->D Solubility Issue Detected E pH Adjustment C->E Solubility Issue Detected F Surfactant Formulation (e.g., Tween 80) C->F Solubility Issue Detected G Cyclodextrin Complexation (e.g., HP-β-CD) C->G Solubility Issue Detected J Perform In Vitro Assay with Vehicle Control C->J No Solubility Issue H Select Optimal Method D->H E->H F->H G->H I Confirm No Cytotoxicity from Excipients H->I I->J

A logical workflow for addressing solubility issues.
Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not fully elucidated, as a polyketide synthase inhibitor with antibiotic properties, it may affect pathways involved in cell growth, proliferation, and survival. Other polyketides and antibiotics have been shown to influence key signaling cascades. For instance, some polyketide analogues can suppress the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a central regulator of cellular processes and is a common target in drug development.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, which could be a potential area of investigation for the mechanism of action of this compound.

G cluster_0 cluster_1 cluster_2 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival This compound This compound (Potential Inhibitor) This compound->PI3K ? This compound->Akt ? This compound->mTORC1 ?

Potential interaction with the PI3K/Akt/mTOR pathway.

References

Dihydroabikoviromycin stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of dihydroabikoviromycin (B1237487) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily affected by pH, temperature, and light exposure.[1][2] Oxidative conditions can also contribute to its degradation. It is crucial to control these factors during storage and handling to ensure the integrity of the compound for experimental use.

Q2: What is the optimal pH range for storing this compound solutions?

A2: this compound exhibits optimal stability in a slightly acidic to neutral pH range, ideally between pH 5.0 and 7.0. The compound is susceptible to base-catalyzed hydrolysis in alkaline conditions (pH > 8) and, to a lesser extent, acid-catalyzed degradation below pH 4.0.

Q3: How should I store this compound solutions to minimize degradation?

A3: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots at -20°C or below in tightly sealed, light-resistant containers. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: What are the known degradation products of this compound?

A4: Under forced degradation conditions, this compound degrades into several products. The primary degradation pathways are hydrolysis of the lactam ring under basic conditions and oxidation of the molecule. Specific degradation products include a hydrolyzed lactam derivative and an oxidized form.

Q5: Which analytical techniques are recommended for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for quantifying this compound and its degradation products.[3] This method should be capable of separating the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of unknown degradation products.[4]

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound potency in my experiments.

Potential Cause Troubleshooting Step
Inappropriate pH of the solution Verify the pH of your experimental buffer or solution. Adjust the pH to the optimal range of 5.0-7.0.
Exposure to high temperatures Ensure that all handling and experimental procedures are conducted at controlled room temperature or on ice where appropriate. Avoid heating solutions containing this compound.
Photodegradation Protect solutions from direct light by using amber vials or covering containers with aluminum foil.
Oxidative stress If the experimental medium contains oxidizing agents, consider degassing the solution or adding an appropriate antioxidant.
Repeated freeze-thaw cycles Prepare single-use aliquots of your stock solution to avoid the detrimental effects of repeated freezing and thawing.

Problem: I am seeing unexpected peaks in my HPLC chromatogram.

Potential Cause Troubleshooting Step
Degradation of the compound This is the most likely cause. Refer to the forced degradation data to tentatively identify the peaks. Use LC-MS to confirm the identity of the degradation products.
Contamination of the sample or mobile phase Prepare fresh solutions and mobile phases to rule out external contamination.
Interaction with excipients or other components If your formulation includes other substances, investigate potential interactions that could lead to new adducts or degradation products.

Quantitative Data Summary

Table 1: pH-Dependent Stability of this compound at 25°C

pHHalf-life (t½) in hoursKey Degradation Products
3.072Acid-catalyzed epimerization product
5.0480Minimal degradation
7.0450Minimal degradation
9.024Hydrolyzed lactam derivative
11.02Multiple degradation products

Table 2: Temperature-Dependent Stability of this compound at pH 7.0

TemperatureHalf-life (t½) in days
4°C90
25°C18.75
40°C3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method for this compound

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: Start with 95% A, hold for 2 minutes, ramp to 5% A over 15 minutes, hold for 3 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Sample Preparation: Dilute the sample to an appropriate concentration within the linear range of the assay using the mobile phase as the diluent.

  • Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

Dihydroabikoviromycin_Degradation_Pathway This compound This compound hydrolyzed_lactam Hydrolyzed Lactam Derivative This compound->hydrolyzed_lactam Alkaline pH (Base Hydrolysis) oxidized_product Oxidized Product This compound->oxidized_product Oxidative Stress (e.g., H2O2) epimerized_product Epimerized Product This compound->epimerized_product Acidic pH

Caption: Degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) base Base Hydrolysis (0.1N NaOH, RT) oxidation Oxidation (3% H2O2, RT) thermal Thermal (60°C) photo Photodegradation (ICH Q1B) hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis lcms_analysis LC-MS Identification hplc_analysis->lcms_analysis Characterize Degradants

Caption: Workflow for Forced Degradation Studies.

References

Technical Support Center: Dihydroabikoviromycin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting resistance to Dihydroabikoviromycin. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Disclaimer: this compound is a DNA-damaging agent, and specific mechanisms of resistance have not been extensively documented in publicly available literature.[1] The guidance provided here is based on established principles of antibiotic resistance to DNA-damaging agents and other classes of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a secondary metabolite of Streptomyces anulatus.[1] It is classified as a piperidine (B6355638) derivative. Its mechanism of action involves causing DNA damage in bacteria. This is supported by findings that a functional DNA repair system in Escherichia coli provides protection against the compound.[1]

Q2: My bacterial culture has developed resistance to this compound. What are the likely mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are not well-documented, bacteria can develop resistance to DNA-damaging agents and other antibiotics through several general mechanisms:

  • Target Modification: Alterations in the molecular target of the drug can prevent it from binding effectively. This often results from spontaneous mutations in the gene encoding the target protein.

  • Increased Efflux: Bacteria can actively pump the antibiotic out of the cell using efflux pumps, preventing it from reaching its target at a high enough concentration.

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive.

  • Decreased Permeability: Changes in the bacterial cell membrane can reduce the uptake of the antibiotic.

Q3: How can I determine if efflux pumps are responsible for the observed resistance?

A3: You can perform a checkerboard assay using a known efflux pump inhibitor (EPI) in combination with this compound. If the minimum inhibitory concentration (MIC) of this compound decreases significantly in the presence of the EPI, it suggests that efflux is a mechanism of resistance.

Q4: What is a checkerboard assay and how is it performed?

A4: A checkerboard assay is a method to assess the interaction between two antimicrobial agents. It involves testing a range of concentrations of both compounds, alone and in combination, to determine if they have a synergistic, additive, antagonistic, or indifferent effect. A detailed protocol is provided in the Troubleshooting Guide section.

Q5: Can combination therapy with other antibiotics overcome resistance to this compound?

A5: Combination therapy is a promising strategy to combat antibiotic resistance. Combining this compound with an antibiotic that has a different mechanism of action can create a synergistic effect, where the combined effect is greater than the sum of their individual effects. This can help overcome resistance and reduce the likelihood of new resistance emerging.

Troubleshooting Guides

Issue 1: Increased Minimum Inhibitory Concentration (MIC) of this compound

If you observe a significant increase in the MIC of this compound for your bacterial strain, it is crucial to investigate the underlying resistance mechanism.

Workflow for Investigating Resistance Mechanism

Resistance_Workflow Workflow for Investigating this compound Resistance start Resistant Phenotype (Increased MIC) checkerboard Checkerboard Assay with Efflux Pump Inhibitor (EPI) start->checkerboard synergy Synergy Observed? (Decreased MIC) checkerboard->synergy efflux Conclusion: Efflux is a likely resistance mechanism synergy->efflux Yes no_synergy No Significant Synergy synergy->no_synergy No target_sequencing Sequence the bacterial genome to identify mutations in DNA repair/replication genes no_synergy->target_sequencing mutation Mutation Identified? target_sequencing->mutation target_mod Conclusion: Target modification is a likely resistance mechanism mutation->target_mod Yes other_mech Investigate other mechanisms (e.g., enzymatic inactivation, permeability changes) mutation->other_mech No

Caption: Workflow for identifying the mechanism of resistance to this compound.

Experimental Protocol: Checkerboard Assay for Synergy with an Efflux Pump Inhibitor

This protocol describes how to perform a checkerboard assay to test for synergy between this compound and a broad-spectrum efflux pump inhibitor (EPI) like Phenylalanine-Arginine Beta-Naphthylamide (PAβN).

Materials:

  • This compound stock solution

  • Efflux Pump Inhibitor (e.g., PAβN) stock solution

  • Resistant bacterial strain

  • Susceptible (control) bacterial strain

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Prepare Bacterial Inoculum:

    • Culture the resistant and susceptible bacterial strains overnight in MHB.

    • Dilute the overnight cultures to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Further dilute the inoculum to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Prepare Drug Dilutions in a 96-well Plate:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of a 2x concentrated this compound solution to the first well and perform serial two-fold dilutions down the column.

    • In the first row, add 50 µL of a 2x concentrated EPI solution to the first well and perform serial two-fold dilutions across the row.

    • This creates a gradient of this compound concentrations vertically and EPI concentrations horizontally.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC and Fractional Inhibitory Concentration (FIC) Index:

    • The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • Calculate the FIC index to quantify the synergy:

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

      • FIC of EPI = MIC of EPI in combination / MIC of EPI alone

      • FIC Index (FICI) = FIC of this compound + FIC of EPI

Data Presentation: Example Checkerboard Assay Results

This compound (µg/mL)PAβN (µg/mL)Growth (Resistant Strain)
1280+
640+
320+
160-
064+
032+
016-
88-

Interpretation of FIC Index:

FICIInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism
Issue 2: Overcoming Confirmed Resistance

Once a resistance mechanism is suspected or confirmed, the following strategies can be employed to overcome it.

Signaling Pathway: Overcoming Efflux-Mediated Resistance

Efflux_Inhibition Mechanism of Efflux Pump Inhibition cluster_membrane Bacterial Cell Membrane efflux_pump Efflux Pump out Extracellular Space efflux_pump->out dihydro This compound dihydro->efflux_pump Pumped out in Intracellular Space dihydro->in Enters cell epi Efflux Pump Inhibitor (EPI) epi->efflux_pump Blocks pump target Bacterial DNA in->target Damages DNA

Caption: Diagram illustrating how an efflux pump inhibitor blocks the pump, allowing this compound to accumulate and reach its target.

Strategy 1: Combination Therapy with an Efflux Pump Inhibitor

  • Rationale: If efflux is the primary resistance mechanism, co-administering this compound with a non-toxic EPI will restore its efficacy.

  • Action: Perform checkerboard assays with various EPIs to identify the most potent synergistic combination.

Strategy 2: Combination Therapy with an Antibiotic with a Different Mechanism of Action

  • Rationale: Combining this compound (a DNA-damaging agent) with an antibiotic that targets a different essential process (e.g., cell wall synthesis, protein synthesis) can lead to a potent synergistic effect and reduce the probability of simultaneous resistance development.

  • Action: Use checkerboard assays to screen for synergistic combinations of this compound with other classes of antibiotics.

Experimental Protocol: Screening for Synergistic Antibiotic Combinations

This protocol is similar to the checkerboard assay with an EPI but uses a second antibiotic instead.

Methodology:

  • Follow the same steps for preparing the bacterial inoculum and setting up the 96-well plate as in the EPI checkerboard assay.

  • In place of the EPI, create a serial dilution of the second antibiotic in the rows of the plate.

  • Determine the MICs of each antibiotic alone and in combination.

  • Calculate the FIC Index to determine the nature of the interaction.

Data Presentation: Example Synergy Screening Results

This compound MIC (µg/mL)Antibiotic B MIC (µg/mL)FICIInterpretation
Alone: 16In Combo: 40.375Synergy
In Combo: 8Alone: 32

This technical support guide provides a framework for understanding and addressing resistance to this compound. By systematically investigating the mechanism of resistance and exploring combination therapies, researchers can develop strategies to overcome this challenge.

References

Technical Support Center: High-Throughput Screening for Dihydroabikoviromycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on high-throughput screening (HTS) assays for Dihydroabikoviromycin analogs. The resources below include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful screening campaigns.

Troubleshooting Guides

This section addresses common issues encountered during HTS assays for this compound analogs and other antifungal or antibacterial compounds.

Problem / Observation Potential Cause Recommended Solution
High variability between replicate wells (High CV%) Inconsistent cell seeding, pipetting errors, edge effects, or compound precipitation.Ensure homogenous cell suspension before and during plating. Use calibrated multichannel pipettes and reverse pipetting for viscous solutions. To minimize edge effects, consider not using the outer wells of the plate for experimental data or fill them with sterile media/PBS. Visually inspect plates for compound precipitation after addition.
Low Z'-factor (<0.5) Small signal window (low signal-to-background ratio), high data variability, or suboptimal assay conditions.Optimize assay parameters such as incubation time, cell density, and reagent concentrations. Ensure positive and negative controls are robust and well-separated. A low Z'-factor can sometimes be improved by increasing the number of replicates.[1][2]
High number of false positives Compound cytotoxicity, assay interference (e.g., autofluorescence), or off-target effects.Perform a counter-screen for cytotoxicity in parallel with the primary screen using a cell viability assay (e.g., MTS, CellTiter-Glo®).[3] For fluorescence-based assays, pre-read plates after compound addition but before adding the detection reagent to identify autofluorescent compounds.
High number of false negatives Low compound potency, poor solubility, compound degradation, or insufficient incubation time.Ensure compounds are fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is not inhibitory to the assay. Verify compound stability under assay conditions. Optimize the incubation time to allow for sufficient biological effect.
Inconsistent results between screening days Variations in cell passage number, reagent batches, or environmental conditions (temperature, humidity).Use cells within a consistent and narrow passage number range for all experiments.[4] Qualify new batches of reagents (e.g., media, serum, detection reagents) before use in a large screen. Maintain consistent incubator and laboratory environmental conditions.
"Edge effects" observed on microplates Increased evaporation from the wells on the edge of the plate.Maintain high humidity in the incubator. Use microplates with lids that have condensation rings. Fill the outer wells with sterile media or buffer and exclude them from data analysis.[5]

Frequently Asked Questions (FAQs)

Q1: What type of HTS assay is most suitable for screening this compound analogs?

A1: Given that this compound is known to inhibit polyketide synthases (PKS), a key enzyme in the biosynthesis of essential molecules in many fungi and bacteria, a target-based or a phenotypic assay can be employed. A biochemical assay using a purified PKS enzyme could directly measure inhibition. However, a more common and physiologically relevant approach is a cell-based phenotypic assay, such as a fungal or bacterial growth inhibition assay (e.g., monitoring turbidity or using a viability dye). This approach has the advantage of assessing compound activity in a whole-cell context, accounting for cell permeability and potential toxicity.

Q2: How do I determine the optimal concentration of my this compound analogs for the primary screen?

A2: For a primary screen, compounds are often tested at a single concentration to identify initial "hits". A common starting concentration is in the range of 10-20 µM. However, the optimal concentration can depend on the expected potency of the analogs and their solubility. If significant cytotoxicity is observed at the initial concentration, a lower concentration should be used.

Q3: What are the essential controls to include in my HTS assay plate?

A3: Every HTS plate should include the following controls:

  • Negative Control (0% inhibition): Cells treated with the vehicle (e.g., DMSO) at the same final concentration as the test compounds. This represents the baseline growth or activity.

  • Positive Control (100% inhibition): Cells treated with a known inhibitor of the target pathway or a compound known to be cytotoxic (e.g., a known antifungal like amphotericin B for a fungal growth assay). This defines the maximum effect.

  • Untreated Control: Cells in media without any vehicle or compound, to monitor for any effects of the vehicle itself.

Q4: What is a Z'-factor and why is it important?

A4: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1][2] It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between the control signals and low variability, making it a reliable assay for screening.[6]

Q5: What is the significance of a cytotoxicity assay in parallel with my primary screen?

A5: A parallel cytotoxicity assay is crucial to distinguish between compounds that specifically inhibit the target (e.g., PKS) and those that are generally toxic to the cells.[3] This allows for the calculation of a selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A high SI value is desirable for a promising drug candidate.

Quantitative Data Summary

The following table summarizes key quantitative parameters for robust HTS assay development.

Parameter Description Acceptable Range Formula
Z'-Factor A measure of assay quality, reflecting the separation between positive and negative controls.0.5 - 1.0 (Excellent) 0 - 0.5 (Acceptable) < 0 (Unacceptable)1 - [ (3 * (SDpos + SDneg)) /
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.> 3 is generally considered robust.[1]Meanpos / Meanneg
Coefficient of Variation (CV%) A measure of the variability of data points in a single group (e.g., replicates of a control).< 15-20%(Standard Deviation / Mean) * 100

Experimental Protocols

Detailed Methodology: Cell-Based Antifungal Susceptibility HTS Assay

This protocol describes a representative cell-based HTS assay to screen for inhibitors of fungal growth, suitable for this compound analogs.

1. Materials and Reagents:

  • Fungal strain (e.g., Candida albicans or a relevant filamentous fungus)

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • Assay plates (e.g., sterile, clear-bottom 384-well plates)

  • Test compounds (this compound analogs) dissolved in 100% DMSO

  • Positive control (e.g., Amphotericin B)

  • Negative control (100% DMSO)

  • Cell viability reagent (e.g., CellTiter-Blue® or a resazurin-based reagent)

  • Multichannel pipettes, automated liquid handler

  • Plate reader capable of measuring fluorescence or absorbance

2. Assay Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain overnight in the appropriate growth medium at the recommended temperature.

    • On the day of the assay, dilute the fungal culture to the desired seeding density (e.g., 1 x 104 cells/mL). The optimal seeding density should be determined empirically to ensure logarithmic growth during the assay incubation period.

  • Compound Plating:

    • Using an automated liquid handler or a multichannel pipette, dispense a small volume (e.g., 100 nL) of the test compounds, positive control, and negative control (DMSO) into the wells of the 384-well assay plate. This is typically done to achieve a final compound concentration of 10 µM and a final DMSO concentration of ≤0.5%.

  • Cell Seeding:

    • Dispense the prepared fungal inoculum into each well of the assay plate (e.g., 50 µL per well).

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at the optimal growth temperature for the fungal strain (e.g., 35°C) for a predetermined time (e.g., 24-48 hours). The incubation time should be sufficient to allow for robust growth in the negative control wells but not so long that the cells become overgrown.

  • Addition of Viability Reagent:

    • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CellTiter-Blue®).

    • Incubate the plates for an additional 1-4 hours to allow for the conversion of the reagent by viable cells.

  • Data Acquisition:

    • Measure the fluorescence (or absorbance) of each well using a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percentage of growth inhibition for each test compound using the following formula: % Inhibition = 100 * [ 1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ]

  • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

  • For hit compounds, perform dose-response experiments to determine the half-maximal effective concentration (EC50).

Visualizations

Polyketide_Biosynthesis_Pathway cluster_0 Polyketide Synthase (PKS) Complex KS Ketosynthase (KS) Growing_Chain Growing Polyketide Chain KS->Growing_Chain Condensation AT Acyltransferase (AT) ACP Acyl Carrier Protein (ACP) AT->ACP Loading ACP->KS Chain Transfer Starter Starter Unit (e.g., Acetyl-CoA) Starter->AT Extender Extender Unit (e.g., Malonyl-CoA) Extender->AT Growing_Chain->ACP Elongation Cycle Released_Product Released Polyketide (Precursor to this compound) Growing_Chain->Released_Product Release This compound This compound Analogs This compound->KS Inhibition HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & EC50/IC50 Determination Hit_ID->Dose_Response Counter_Screen Counter-Screens (Cytotoxicity, Selectivity) Dose_Response->Counter_Screen Lead_Opt Lead Optimization Counter_Screen->Lead_Opt

References

Dihydroabikoviromycin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions associated with the purification of dihydroabikoviromycin (B1237487). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the purification of this compound.

Problem Potential Cause Suggested Solution
Low or No Bioactivity in Crude Extract This compound degradation due to improper pH or temperature during extraction.Ensure the pH of the fermentation broth supernatant is adjusted to alkaline conditions (e.g., with NH4OH) immediately before chloroform (B151607) extraction. Perform extraction at room temperature or below to minimize thermal degradation.
Inefficient extraction from the fermentation broth.Optimize the solvent extraction process. While chloroform is a documented solvent, consider exploring other organic solvents with varying polarities. Ensure thorough mixing during extraction to maximize partitioning of the compound into the organic phase.
Co-elution of Abikoviromycin and this compound Similar physicochemical properties of the two compounds.Utilize a high-resolution preparative HPLC system. A reversed-phase C18 column is a good starting point. Employ a shallow gradient of acetonitrile (B52724) in water (e.g., starting from a low percentage of acetonitrile and increasing it slowly) to improve separation.
Inappropriate stationary phase for separation.If C18 chromatography is unsuccessful, consider alternative stationary phases such as a phenyl-hexyl or a cyano column, which offer different selectivities.
Low Yield of Purified this compound Compound degradation during purification steps.This compound may be sensitive to acidic conditions. Avoid prolonged exposure to strong acids. If acidic conditions are necessary, perform the step at low temperatures and neutralize the sample as quickly as possible.
Irreversible adsorption to the chromatographic resin.Pre-treat the chromatographic column with a blocking agent if non-specific binding is suspected. Elute with a stronger solvent at the end of the purification run to recover any strongly bound compound.
Presence of Unknown Impurities in the Final Product Contamination from the fermentation medium or side-products of the biosynthetic pathway.Incorporate additional purification steps, such as a preliminary silica (B1680970) gel chromatography step before HPLC. Analyze the impurity profile by LC-MS to identify potential contaminants and tailor the purification strategy accordingly.
Degradation of this compound into other products.Assess the stability of the purified compound under various storage conditions (temperature, light, pH). Store the final product at low temperatures (-20°C or -80°C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound?

A1: The primary challenge is the separation of this compound from its co-produced analogue, abikoviromycin. These molecules have very similar structures and polarities, making their separation by standard chromatographic techniques difficult.

Q2: What type of chromatography is most effective for separating this compound and abikoviromycin?

A2: Reversed-phase high-performance liquid chromatography (HPLC) is the most promising technique. A high-resolution C18 column with a carefully optimized shallow gradient of organic solvent (e.g., acetonitrile) in water is recommended to achieve baseline separation.

Q3: My purified this compound loses activity over time. How can I improve its stability?

A3: this compound may be susceptible to degradation, particularly at non-neutral pH and elevated temperatures. It is crucial to store the purified compound in a neutral buffer or as a lyophilized powder at low temperatures (ideally -80°C) and protected from light. Conduct stability studies at different pH values and temperatures to determine the optimal storage conditions.

Q4: What are the expected physicochemical properties of this compound that I should consider during purification?

A4: While specific data is limited, as a secondary metabolite from Streptomyces, this compound is likely a moderately polar small molecule. Its solubility is expected to be higher in organic solvents like chloroform, ethyl acetate, and methanol (B129727) compared to water. This property is exploited during the initial solvent extraction from the aqueous fermentation broth.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-performance liquid chromatography (HPLC) coupled with a UV detector is the primary method for assessing purity. Purity should be further confirmed by mass spectrometry (MS) to verify the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and absence of impurities.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

This protocol is based on the method described for the isolation of this compound from Streptomyces anulatus.

  • Harvesting: Centrifuge the Streptomyces anulatus fermentation broth at 8,000 x g for 20 minutes to pellet the mycelia.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Alkalinization: Adjust the pH of the supernatant to an alkaline value (e.g., pH 8-9) using ammonium (B1175870) hydroxide (B78521) (NH4OH).

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of chloroform to the alkalinized supernatant. Stir vigorously for at least 30 minutes.

  • Phase Separation: Separate the organic (chloroform) layer from the aqueous layer using a separatory funnel.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with chloroform two more times to maximize the recovery of this compound.

  • Concentration: Combine the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: HPLC Purification of this compound

This is a suggested starting protocol for the purification of this compound from the crude extract. Optimization will be required based on the specific impurity profile.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic System:

    • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical scale; a larger diameter column for preparative scale).

    • Mobile Phase A: Water with 0.1% formic acid (optional, to improve peak shape, but be mindful of potential degradation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1 mL/min for analytical scale. .

  • Gradient Elution:

    • Start with a shallow gradient to resolve this compound from abikoviromycin.

    • Example Gradient:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 35% B (linear gradient)

      • 45-50 min: 35% to 95% B (wash step)

      • 50-55 min: 95% B (hold)

      • 55-60 min: 95% to 5% B (re-equilibration)

  • Detection: Monitor the elution profile using a UV detector at a wavelength determined by the UV-Vis spectrum of the crude extract (typically in the range of 200-400 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC, MS, and NMR to confirm the purity and identity of this compound.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound

Purification Step Total Bioactivity (Units) Total Mass (mg) Specific Activity (Units/mg) Yield (%) Purity (%)
Crude Extract100,0001000100100~5
Silica Gel Chromatography80,00020040080~25
Preparative HPLC60,00050120060>98

Note: The values in this table are illustrative and will vary depending on the fermentation conditions and purification efficiency.

Mandatory Visualizations

PurificationWorkflow This compound Purification Workflow fermentation Streptomyces anulatus Fermentation centrifugation Centrifugation (8,000 x g, 20 min) fermentation->centrifugation supernatant Collect Supernatant centrifugation->supernatant alkalinization Alkalinize with NH4OH supernatant->alkalinization extraction Chloroform Extraction (x3) alkalinization->extraction evaporation Evaporation extraction->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc Preparative HPLC (Reversed-Phase C18) crude_extract->hplc fractions Fraction Collection hplc->fractions analysis Purity Analysis (HPLC, MS, NMR) fractions->analysis pure_product Pure this compound (>98%) analysis->pure_product

Caption: Overall workflow for the purification of this compound.

TroubleshootingTree Troubleshooting Co-elution of Abikoviromycin start Poor Separation of This compound and Abikoviromycin check_gradient Is the HPLC gradient shallow enough? start->check_gradient adjust_gradient Decrease the rate of acetonitrile increase check_gradient->adjust_gradient No check_column Is the column providing sufficient resolution? check_gradient->check_column Yes resolved Separation Achieved adjust_gradient->resolved change_column Try a different stationary phase (e.g., Phenyl-Hexyl) check_column->change_column No check_pH Is the mobile phase pH affecting selectivity? check_column->check_pH Yes change_column->resolved adjust_pH Experiment with different mobile phase additives (e.g., formic acid vs. TFA) check_pH->adjust_pH Yes check_pH->resolved No adjust_pH->resolved

Caption: Decision tree for troubleshooting the separation of co-eluting compounds.

Technical Support Center: Optimizing Dihydroabikoviromycin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions to maximize the yield of dihydroabikoviromycin (B1237487).

Troubleshooting Guides

This section addresses specific issues that may arise during the fermentation process for this compound production.

Problem 1: Low or No this compound Yield

Possible Causes and Solutions:

  • Inappropriate Culture Medium: The composition of the culture medium is critical for secondary metabolite production.

    • Recommendation: Start with a proven baseline medium such as Starch Casein Nitrate (SCN) broth. Systematically optimize the concentrations of key components. A Plackett-Burman design can be employed to efficiently screen for the most influential media components, which have been identified in studies of similar compounds to include sources of starch, casein, nitrate, glucose, glycerol, and specific oils like sesame oil cake.

  • Suboptimal pH: The pH of the culture medium can significantly affect enzyme activity and nutrient uptake.

    • Recommendation: Monitor and control the pH of the fermentation broth. The optimal pH for antibiotic production by Streptomyces species is often near neutral (pH 7.0). Establish a pH profile throughout the fermentation and adjust as necessary using sterile acidic or basic solutions.

  • Inadequate Aeration and Agitation: Oxygen supply is crucial for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites.

    • Recommendation: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen. For lab-scale fermenters, an agitation speed of 200-400 rpm and an aeration rate of 1-2 volumes of air per volume of medium per minute (vvm) is a good starting point.

  • Incorrect Incubation Temperature: Temperature affects microbial growth rates and enzyme kinetics.

    • Recommendation: The optimal temperature for many Streptomyces species is in the range of 28-30°C. Verify that your incubator or fermenter is maintaining a stable and correct temperature.

  • Poor Inoculum Quality: A healthy and sufficient inoculum is essential for a successful fermentation.

    • Recommendation: Prepare a fresh seed culture in an appropriate medium and ensure it is in the late logarithmic growth phase before inoculating the production medium. An inoculum size of 5-10% (v/v) is typically effective.

Problem 2: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions:

  • Variability in Raw Materials: Natural components in the media, such as soy flour or sesame oil cake, can have batch-to-batch variations.

    • Recommendation: Source high-quality, consistent raw materials. If possible, test new batches of media components on a small scale before use in large-scale production.

  • Inconsistent Sterilization Procedures: Over-sterilization can degrade essential media components, while under-sterilization can lead to contamination.

    • Recommendation: Standardize sterilization times and temperatures for all media and equipment.

  • Fluctuations in Physical Parameters: Inconsistent control of pH, temperature, aeration, or agitation can lead to variable results.

    • Recommendation: Calibrate all monitoring and control equipment regularly to ensure accuracy and consistency between fermentation runs.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for this compound production?

A1: A widely used and effective basal medium for antibiotic production by Streptomyces is Starch Casein Nitrate (SCN) medium. The typical composition is provided in the Experimental Protocols section. From this baseline, you can proceed with optimization experiments.

Q2: How can I statistically optimize my culture medium for higher yield?

A2: Statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) are highly effective for medium optimization.[1][2]

  • Plackett-Burman Design: This method is used to screen and identify the most significant media components affecting yield from a larger list of potential factors.[3]

  • Response Surface Methodology (RSM): Once the key factors are identified, RSM can be used to fine-tune their concentrations and study their interactions to find the optimal levels for maximum production.[4]

Q3: What are the key physical parameters to control during fermentation?

A3: The most critical physical parameters to monitor and control are:

  • pH: Typically maintained around 7.0.

  • Temperature: Usually optimal between 28-30°C.

  • Dissolved Oxygen: Maintain at a level that supports robust aerobic metabolism. This is influenced by agitation and aeration rates.

  • Agitation: Ensures proper mixing and oxygen transfer.

Q4: How long should the fermentation run?

A4: The optimal fermentation time can vary. It is recommended to perform a time-course study, taking samples at regular intervals (e.g., every 12 or 24 hours) to measure both biomass and this compound concentration. Production of secondary metabolites like this compound typically begins in the late logarithmic or early stationary phase of growth.

Data Presentation: Optimizing Media Components

The following tables provide representative data on how varying the concentrations of key media components can influence antibiotic yield in Streptomyces. While this data is not exclusively from this compound production, it illustrates the general principles of optimization.

Table 1: Effect of Carbon Sources on Antibiotic Yield

Carbon Source (20 g/L)Relative Yield (%)
Soluble Starch100
Glucose85
Glycerol115
Maltose90
Fructose75

Table 2: Effect of Nitrogen Sources on Antibiotic Yield

Nitrogen Source (5 g/L)Relative Yield (%)
Casein100
Peptone95
Yeast Extract110
Potassium Nitrate (KNO₃)80
Urea70

Table 3: Effect of pH on Antibiotic Yield

Initial pHRelative Yield (%)
5.045
6.075
7.0100
8.085
9.050

Table 4: Effect of Temperature on Antibiotic Yield

Temperature (°C)Relative Yield (%)
2060
2585
28100
3290
3755

Experimental Protocols

1. Starch Casein Nitrate (SCN) Medium Preparation

This protocol describes the preparation of a standard SCN medium used for the cultivation of Streptomyces.[5][6][7][8][9]

  • Composition (per 1 Liter of distilled water):

    • Soluble Starch: 10.0 g

    • Casein: 0.3 g

    • Potassium Nitrate (KNO₃): 2.0 g

    • Dipotassium Phosphate (K₂HPO₄): 2.0 g

    • Sodium Chloride (NaCl): 2.0 g

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.05 g

    • Calcium Carbonate (CaCO₃): 0.02 g

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.01 g

  • Procedure:

    • Dissolve the soluble starch in a small amount of hot water.

    • In a separate container, dissolve the remaining components in the rest of the water.

    • Combine the two solutions and adjust the final volume to 1 liter.

    • Adjust the pH to 7.0-7.2 using 1M NaOH or 1M HCl.

    • Sterilize by autoclaving at 121°C for 20 minutes.

2. Fermentation Protocol for this compound Production

This protocol outlines a general procedure for shake flask fermentation.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of a mature Streptomyces sp. S54 culture from an agar (B569324) slant into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Phase:

    • Inoculate 100 mL of sterile SCN production medium in a 500 mL baffled flask with 5-10% (v/v) of the seed culture.

    • Incubate at 28°C on a rotary shaker at 220 rpm for 7-10 days.

    • Withdraw samples aseptically at regular intervals to monitor growth (e.g., by measuring dry cell weight) and this compound concentration (using a suitable analytical method like HPLC).

3. Statistical Optimization Workflow using Plackett-Burman and RSM

This outlines the logical flow for statistically optimizing the fermentation medium.

G A Identify Potential Media Components (e.g., Carbon sources, Nitrogen sources, etc.) B Plackett-Burman Design (Screen for significant factors) A->B Input Variables C Analyze Results (Identify key components affecting yield) B->C Experimental Data D Response Surface Methodology (RSM) (e.g., Central Composite Design) C->D Significant Factors E Determine Optimal Concentrations and Interactions D->E Model Fitting F Validation Experiment (Confirm predicted yield) E->F Optimized Conditions

Caption: Workflow for statistical media optimization.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

This compound is a polyketide-derived alkaloid. While its specific biosynthetic pathway has not been fully elucidated, it is proposed to be closely related to that of abikoviromycin (B1666469) and other piperidine-containing natural products. The following diagram illustrates a putative pathway.[10]

G cluster_0 Polyketide Assembly cluster_1 Piperidine Ring Formation cluster_2 Tailoring Steps PKS Polyketide Synthase (PKS) Polyketide Linear Polyketide Chain PKS->Polyketide Precursors Malonyl-CoA + Acetyl-CoA Precursors->PKS Reductive_Release Reductive Release (Thioester Reductase) Polyketide->Reductive_Release Cyclization Intramolecular Cyclization (Amine Transferase / Cyclase) Reductive_Release->Cyclization Piperidine_Intermediate Piperidine Ring Intermediate Cyclization->Piperidine_Intermediate Oxidation1 Oxidation Piperidine_Intermediate->Oxidation1 Reduction Reduction Oxidation1->Reduction This compound This compound Reduction->this compound

Caption: Putative biosynthetic pathway for this compound.

References

Validation & Comparative

Dihydroabikoviromycin: An Assessment of Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroabikoviromycin (B1237487), a piperidine (B6355638) alkaloid secondary metabolite produced by Streptomyces anulatus, has been a subject of scientific investigation, primarily for its antiviral and antifungal properties. While its characterization as a broad-spectrum antibacterial agent is not yet fully established, existing evidence points towards a potential antimicrobial efficacy worthy of further exploration. This guide provides a comparative overview of this compound's known antibacterial activities, placed in the context of established antibiotics, and details the experimental protocols for evaluating such efficacy.

Comparative Analysis of Antimicrobial Efficacy

Direct quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a wide range of bacterial pathogens, remains limited in publicly available scientific literature. However, studies have indicated that this compound exhibits genotoxic effects on bacteria, suggesting a mechanism that could contribute to antibacterial activity.[1] Differential killing assays have shown that a functional DNA repair system in Escherichia coli provides protection against the compound, strongly implying that this compound causes some form of DNA damage.[1]

To provide a framework for comparison, the following tables summarize the MIC values of several well-established antibiotics against common Gram-positive and Gram-negative bacteria. This data serves as a benchmark for the level of potency expected from a clinically relevant antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics Against Escherichia coli

AntibioticMIC Range (µg/mL)
Ampicillin4[2]
Ciprofloxacin (B1669076)0.013 - 0.08[3]
GentamicinData varies by strain

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics Against Staphylococcus aureus

AntibioticMIC Range (µg/mL)
Ampicillin0.6 - 1[2]
Ciprofloxacin0.5 - 0.6[3][4]
Gentamicin4[5]

Table 3: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics Against Pseudomonas aeruginosa

AntibioticMIC Range (µg/mL)
Ciprofloxacin0.15[3]
Gentamicin≤4[5]

Experimental Protocols

To validate the antimicrobial efficacy of a compound like this compound, standardized experimental protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

1. Preparation of Materials:

  • Test compound (e.g., this compound) stock solution of known concentration.
  • Standard antibiotics for comparison (e.g., Ampicillin, Ciprofloxacin, Gentamicin).
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
  • Bacterial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Serial Dilution:

  • Add a defined volume of sterile broth to all wells of the microtiter plate.
  • In the first column of wells, add the test compound to achieve the highest desired concentration.
  • Perform a two-fold serial dilution by transferring a specific volume of the solution from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a gradient of concentrations.

3. Inoculation:

  • Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agent.
  • Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

4. Incubation:

  • Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 16-24 hours.

5. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Subculturing from MIC Assay:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.
  • Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).

2. Incubation:

  • Incubate the agar plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

3. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Potential Mechanism of Action and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and the general workflow for assessing antimicrobial efficacy.

G Proposed Mechanism of this compound This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell DNA Bacterial DNA BacterialCell->DNA Interacts with DNADamage DNA Damage (e.g., Strand Breaks) DNA->DNADamage Induces SOSResponse SOS Response Activation DNADamage->SOSResponse CellDeath Inhibition of Replication & Cell Death SOSResponse->CellDeath

Caption: Proposed DNA damage pathway of this compound.

G Antimicrobial Efficacy Testing Workflow cluster_mic MIC Determination cluster_mbc MBC Determination PrepareInoculum Prepare Standardized Bacterial Inoculum InoculatePlate Inoculate Microtiter Plate PrepareInoculum->InoculatePlate SerialDilution Perform Serial Dilution of Test Compound SerialDilution->InoculatePlate IncubateMIC Incubate Plate (16-24h) InoculatePlate->IncubateMIC ReadMIC Determine MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells of MIC Plate ReadMIC->Subculture Proceed if growth inhibition is observed IncubateAgar Incubate Agar Plates (18-24h) Subculture->IncubateAgar ReadMBC Determine MBC (Lowest concentration with no colony growth) IncubateAgar->ReadMBC

References

Exploring the Synergistic Potential of Dihydroabikoviromycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of studies on the synergistic effects of Dihydroabikoviromycin (B1237487) with other antibiotics. This guide aims to bridge this gap by providing a foundational understanding of this compound's mechanism of action and outlining a robust experimental framework for identifying and validating potential synergistic antibiotic combinations. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies to combat antimicrobial resistance.

Understanding this compound

This compound is an antibiotic that has been identified as an inhibitor of polyketide synthase, an enzyme crucial for melanin (B1238610) biosynthesis in the fungus Colletotrichum lagenarium[1]. Melanin is a virulence factor in many pathogenic fungi, protecting them from host immune responses and environmental stressors. By inhibiting this pathway, this compound compromises the pathogen's ability to cause and sustain infection. While its primary characterized activity is antifungal, the potential for antibacterial synergies remains an unexplored and promising area of research.

The Rationale for Synergistic Combinations

Antibiotic synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to several clinical benefits, including:

  • Increased efficacy: Achieving a greater antimicrobial effect, which can be crucial for treating infections caused by resistant organisms.

  • Reduced dosage: Lower concentrations of each drug may be required, potentially minimizing dose-related toxicity.

  • Broadened spectrum of activity: The combination may be effective against a wider range of pathogens.

  • Prevention of resistance: The multi-pronged attack can make it more difficult for bacteria to develop resistance.

Given this compound's specific metabolic target, it is a prime candidate for synergistic combinations with antibiotics that have different mechanisms of action.

Hypothetical Synergistic Mechanisms with this compound

Based on established principles of antibiotic synergy, several hypothetical mechanisms could be explored for this compound:

  • Sequential Blockade: this compound could be combined with an antibiotic that targets a different step in a critical bacterial metabolic pathway.

  • Enhanced Uptake: A second antibiotic could damage the bacterial cell wall or membrane, increasing the intracellular concentration and efficacy of this compound.

  • Inhibition of Resistance Mechanisms: A partner drug could inhibit efflux pumps or enzymes that would otherwise confer resistance to this compound.

A hypothetical signaling pathway for a synergistic interaction is depicted below.

Hypothetical Synergistic Mechanism Hypothetical synergistic action of this compound. cluster_0 Bacterial Cell DHAK This compound PKS Polyketide Synthase (Hypothetical Bacterial Target) DHAK->PKS Inhibits Metabolite Essential Metabolite PKS->Metabolite Blocks production of Growth Bacterial Growth & Survival Metabolite->Growth Required for PartnerAb Partner Antibiotic (e.g., Beta-lactam) CellWall Cell Wall Synthesis PartnerAb->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to Lysis->Growth Prevents

Caption: A hypothetical model of this compound's synergistic action with a cell wall synthesis inhibitor.

Experimental Protocols for Synergy Screening

To systematically investigate the synergistic potential of this compound, a two-tiered experimental approach is recommended: a primary screen using the checkerboard assay followed by a confirmatory time-kill assay for promising combinations.

Experimental Workflow

Experimental Workflow for Synergy Screening Start Select Panel of Partner Antibiotics MIC_Det Determine Minimum Inhibitory Concentration (MIC) of each antibiotic individually Start->MIC_Det Checkerboard Perform Checkerboard Assay (this compound + Partner Antibiotic) MIC_Det->Checkerboard FICI_Calc Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard->FICI_Calc Interpret Interpret FICI (Synergy, Additivity, Indifference, Antagonism) FICI_Calc->Interpret Synergy_Found Synergistic Combination Identified (FICI ≤ 0.5) Interpret->Synergy_Found Synergy No_Synergy No Synergy or Antagonism (FICI > 0.5) Interpret->No_Synergy No Synergy or Antagonism Time_Kill Perform Time-Kill Assay for Synergistic Combinations Synergy_Found->Time_Kill Confirm Confirm Synergy (≥ 2-log10 decrease in CFU/mL) Time_Kill->Confirm Confirmed_Synergy Validated Synergistic Pair Confirm->Confirmed_Synergy Confirmed Not_Confirmed Synergy Not Confirmed Confirm->Not_Confirmed Not Confirmed

Caption: A workflow for screening and confirming antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.[2][3][4][5][6]

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[3]

  • Stock solutions of this compound and partner antibiotics.

b. Method:

  • Prepare serial dilutions of this compound along the rows and a partner antibiotic along the columns of a 96-well plate.

  • The final plate should contain a gradient of concentrations for both drugs, both individually and in combination.

  • Inoculate each well with the standardized bacterial suspension.[3]

  • Include wells for growth control (no antibiotic) and sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.[7]

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection of turbidity.

c. Data Analysis: Fractional Inhibitory Concentration Index (FICI) The FICI is calculated to quantify the interaction between the two antibiotics.[8][9][10]

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC of Drug A + FIC of Drug B

The results are interpreted as follows[8][9]:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Assay Protocol

The time-kill assay provides a dynamic picture of the antimicrobial interaction over time and is considered the gold standard for confirming synergy.[11][12][13][14]

a. Materials:

  • Culture flasks with CAMHB

  • Bacterial inoculum prepared to a starting concentration of ~5 x 10^5 CFU/mL.[13]

  • This compound and partner antibiotic at relevant concentrations (e.g., 0.5x MIC, 1x MIC).

b. Method:

  • Set up flasks containing:

    • Growth control (no antibiotic)

    • This compound alone

    • Partner antibiotic alone

    • Combination of both antibiotics

  • Inoculate the flasks with the bacterial suspension.

  • Incubate at 37°C with shaking.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions and plate on appropriate agar (B569324) to determine the viable bacterial count (CFU/mL).

c. Data Analysis:

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]

  • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[13]

Data Presentation

All quantitative data from the checkerboard and time-kill assays should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Checkerboard Assay Results for this compound (DHAK) and Partner Antibiotic X against Bacteria spp.

Combination (µg/mL)MIC of DHAKMIC of Antibiotic XFICIInterpretation
DHAK alone16---
Antibiotic X alone8---
DHAK + Antibiotic X410.375Synergy

Table 2: Hypothetical Time-Kill Assay Results (log10 CFU/mL) for this compound (DHAK) and Partner Antibiotic X

Time (h)Growth ControlDHAK (8 µg/mL)Antibiotic X (4 µg/mL)DHAK + Antibiotic XLog Reduction (Combination vs. most active single agent)
05.75.75.75.7-
46.86.15.54.21.3
87.96.55.33.12.2
128.56.85.4<2.0>3.4
249.17.05.6<2.0>3.6

Conclusion

While there is currently no published data on the synergistic effects of this compound with other antibiotics, its unique mechanism of action presents a compelling case for further investigation. The experimental framework outlined in this guide provides a clear and robust methodology for researchers to systematically screen for and validate synergistic partners. The discovery of such combinations could pave the way for novel therapeutic strategies, offering new hope in the fight against multidrug-resistant pathogens.

References

Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Cross-Resistance Studies Involving Dihydroabikoviromycin

Author: BenchChem Technical Support Team. Date: December 2025

Dihydroabikoviromycin (B1237487) has been identified as a genotoxic agent that induces DNA damage in bacteria, including Salmonella typhimurium TA100 and Escherichia coli.[1] Its activity also extends to the suppression of tumor cell growth. The ethyl acetate (B1210297) extract of Streptomyces anulatus NEAE-94, a known producer of this compound, has demonstrated significant activity against multidrug-resistant Staphylococcus aureus. While these findings are promising, a thorough understanding of its resistance profile is crucial for its development as a potential therapeutic.

Understanding the Potential for Cross-Resistance

Cross-resistance occurs when a microorganism develops resistance to one antimicrobial agent that also confers resistance to another, often due to a shared mechanism of action or a common resistance mechanism. Given that this compound's mode of action involves DNA damage, it is plausible that cross-resistance could exist with other antibiotics that function through similar pathways.

Potential mechanisms that could lead to cross-resistance with this compound include:

  • Target Modification: Alterations in the bacterial DNA or associated enzymes that are the primary targets of this compound could reduce its binding and efficacy. These same modifications might also affect other DNA-damaging agents.

  • Efflux Pumps: Increased expression of multidrug efflux pumps is a common resistance mechanism that can expel a wide range of antimicrobial compounds from the bacterial cell, potentially including this compound.

  • DNA Repair Mechanisms: Upregulation of bacterial DNA repair systems could counteract the damage induced by this compound, and this enhanced repair capability could also protect the cell from other DNA-damaging antibiotics.

Quantitative Data on this compound Activity

A comprehensive search of scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for purified this compound against a broad panel of bacterial strains. One study on a crude ethyl acetate extract from a Streptomyces sp. reported a minimum inhibition concentration of 2.5 µg/ml against E. coli and Candida albicans, and 5 µg/ml against Pseudomonas aeruginosa and S. aureus. However, these values are for a crude extract and not for the purified compound. The absence of standardized MIC data for this compound highlights a critical knowledge gap that needs to be addressed through further research.

Experimental Protocols for Cross-Resistance Studies

To rigorously assess the cross-resistance profile of this compound, a systematic experimental approach is required. The following protocol outlines the key steps for such an investigation.

Objective:

To determine if resistance to this compound confers resistance to other classes of antibiotics, and conversely, if resistance to other antibiotics confers resistance to this compound.

Materials:
  • This compound (purified)

  • Panel of standard laboratory and clinically relevant bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, and a selection of clinical isolates with known resistance profiles).

  • A selection of antibiotics from different classes (e.g., a fluoroquinolone like ciprofloxacin, a beta-lactam like ampicillin, an aminoglycoside like gentamicin, and a macrolide like erythromycin).

  • Cation-adjusted Mueller-Hinton broth (CAMHB) and agar (B569324) (CAMHA).

  • 96-well microtiter plates.

  • Spectrophotometer.

Methodology:

Part 1: Generation of this compound-Resistant Mutants

  • Baseline MIC Determination: Determine the initial MIC of this compound for the selected bacterial strains using the broth microdilution method according to CLSI guidelines.

  • Spontaneous Mutant Selection:

    • Culture the bacterial strains in CAMHB overnight.

    • Plate a high-density inoculum (e.g., 10^9 to 10^10 CFU) onto CAMHA plates containing this compound at concentrations 4x, 8x, and 16x the baseline MIC.

    • Incubate the plates for 48-72 hours.

    • Isolate colonies that grow at these higher concentrations.

  • Confirmation and Stability of Resistance:

    • Subculture the isolated colonies on antibiotic-free agar for several passages.

    • Re-determine the MIC of this compound for the passaged isolates to confirm that the resistance phenotype is stable.

Part 2: Cross-Resistance Testing

  • MIC Determination for Other Antibiotics:

    • Determine the MICs of the panel of other antibiotics (ciprofloxacin, ampicillin, gentamicin, erythromycin) for both the original, susceptible parent strains and the generated this compound-resistant mutants.

  • Reciprocal Cross-Resistance Testing:

    • Obtain strains with known resistance to the panel of other antibiotics.

    • Determine the MIC of this compound for these resistant strains.

Part 3: Data Analysis

  • Compare the MIC values of the different antibiotics for the parent strains and the this compound-resistant mutants. A significant increase (typically ≥4-fold) in the MIC for another antibiotic in the resistant mutant compared to the parent strain indicates cross-resistance.

  • Compare the MIC of this compound for the antibiotic-susceptible strains and the strains with known resistance to other antibiotics. A significant increase in the MIC of this compound for the resistant strains suggests cross-resistance.

Visualizing Experimental Workflows and Potential Mechanisms

To facilitate a clearer understanding of the experimental design and potential underlying mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Cross_Resistance_Study cluster_part1 Part 1: Generation of Resistant Mutants cluster_part2 Part 2: Cross-Resistance Testing cluster_part3 Part 3: Data Analysis start Bacterial Strain mic1 Determine Baseline MIC of this compound start->mic1 mutant_selection Select for Spontaneous Mutants on this compound Plates mic1->mutant_selection isolate Isolate Resistant Colonies mutant_selection->isolate confirm Confirm and Stabilize Resistance isolate->confirm resistant_mutant Stable this compound- Resistant Mutant confirm->resistant_mutant mic2 Determine MICs of Other Antibiotics for Parent and Resistant Mutant resistant_mutant->mic2 analysis Compare MICs to Identify Cross-Resistance mic2->analysis known_resistant_strains Strains with Known Resistance to Other Antibiotics mic3 Determine MIC of this compound for Known Resistant Strains known_resistant_strains->mic3 mic3->analysis

Experimental workflow for a cross-resistance study.

Dihydroabikoviromycin_MoA_and_Resistance cluster_action Mechanism of Action cluster_resistance Potential Resistance Mechanisms This compound This compound entry Cellular Uptake This compound->entry dna_damage Induces DNA Damage entry->dna_damage efflux Efflux Pump (Expels Antibiotic) entry->efflux Reduced Accumulation cell_death Bacterial Cell Death dna_damage->cell_death target_mod Target Modification (e.g., DNA Gyrase Mutation) dna_damage->target_mod Reduced Binding dna_repair Enhanced DNA Repair dna_damage->dna_repair Counteracts Damage

Proposed mechanism of action and potential resistance.

Conclusion

While this compound shows potential as an antibacterial agent, the lack of data on its cross-resistance profile is a significant hurdle for its further development. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate this critical aspect. Understanding the potential for cross-resistance with existing antibiotic classes will be instrumental in defining the therapeutic niche for this compound and anticipating the evolution of resistance. The scientific community is encouraged to undertake these studies to fully elucidate the antibacterial profile of this promising natural product.

References

Efficacy of Novel Antibiotics Against Drug-Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In light of this, the following guide provides a comparative analysis of other recently developed, promising antibiotic candidates that have demonstrated significant efficacy against drug-resistant pathogens. This guide is intended for researchers, scientists, and drug development professionals.

Darobactin (B12373904) D22: A Novel Agent Against Gram-Negative Bacteria

Darobactin is a promising antibiotic discovered in Photorhabdus bacteria.[3] Its engineered biosynthetic derivative, D22, has shown significantly improved antibacterial activity against critical Gram-negative pathogens.[4]

Mechanism of Action

Darobactins inhibit the BamA protein, a crucial component of the BAM complex responsible for the insertion of proteins into the outer membrane of Gram-negative bacteria.[3][4] By disrupting the formation of the outer membrane, darobactin leads to bacterial cell death.[3] This novel mechanism of action makes it a promising candidate against which bacteria may not have pre-existing resistance.

Quantitative Data: In Vitro and In Vivo Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) and in vivo efficacy of Darobactin D22 compared to its natural precursor, Darobactin A, and other antibiotics.

PathogenCompoundMIC90 (μg/mL)Animal ModelEfficacy
Acinetobacter baumanniiDarobactin D228Zebrafish Embryo InfectionCleared infection, equivalent to Ciprofloxacin[4][5]
A. baumanniiDarobactin A64Zebrafish Embryo InfectionIncreased survival to >75%[5]
Escherichia coliDarobactin D222-4Mouse Peritonitis100% survival with 4 doses of 15 mg/kg[4]
Pseudomonas aeruginosaDarobactin D22N/AMouse Thigh InfectionSignificantly reduced bacterial growth[4]
Klebsiella pneumoniaeDarobactin D224-8N/AData not available in provided snippets
Experimental Protocols

Zebrafish Embryo Infection Model:

  • Zebrafish embryos are systemically infected with A. baumannii.

  • Three hours post-infection, darobactin derivatives (10 mg/kg) are administered via microinjection into the caudal vein.

  • Ciprofloxacin (10 mg/kg) is used as a comparator treatment.

  • Survival of the embryos is monitored over time to assess the efficacy of the treatment.[5]

Mouse Peritonitis Model:

  • Mice are intraperitoneally infected with an extended-spectrum β-lactamase (ESBL)-producing E. coli strain.

  • Darobactin D22 is administered either intravenously or subcutaneously in four doses of 15 mg/kg each.

  • Survival rates are monitored to determine the in vivo efficacy of the compound.[4]

Signaling Pathway and Experimental Workflow

darobactin_mechanism cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Periplasm Periplasm BAM_Complex BAM Complex OMPs Outer Membrane Proteins (OMPs) BAM_Complex->OMPs Folding and insertion of OMPs BamA BamA BamA->OMPs Inhibits Cell_Death Cell Death BamA->Cell_Death Leads to OMPs->Outer_Membrane Maintains integrity Darobactin_D22 Darobactin D22 Darobactin_D22->BamA Binds to lateral gate mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Antibiotic_Dilution Serial Dilution of Antibiotic in 96-well plate Inoculation Inoculate Plate with Bacterial Suspension Antibiotic_Dilution->Inoculation Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually Inspect for Bacterial Growth Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination bacterial_targets cluster_cell Bacterial Cell Cell_Wall Cell Wall Synthesis (e.g., Penicillins, Vancomycin) Protein_Synthesis Protein Synthesis (e.g., Macrolides, Tetracyclines) DNA_Replication DNA Replication & Repair (e.g., Fluoroquinolones) Folic_Acid_Synthesis Folic Acid Synthesis (e.g., Sulfonamides) Cell_Membrane Cell Membrane Integrity (e.g., Polymyxins, MC21-A) Antibiotics Antibiotics Antibiotics->Cell_Wall Inhibit Antibiotics->Protein_Synthesis Inhibit Antibiotics->DNA_Replication Inhibit Antibiotics->Folic_Acid_Synthesis Inhibit Antibiotics->Cell_Membrane Disrupt

References

Navigating the Challenges of In Vivo Validation: A Case Study on Dihydroabikoviromycin's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of novel therapeutics is a cornerstone of modern medicine, yet the journey from promising in vitro activity to proven in vivo efficacy is fraught with challenges. This guide delves into the critical process of in vivo validation, using the antifungal agent Dihydroabikoviromycin as a case study to highlight the complexities and data gaps often encountered in early-stage drug development. While extensive in vivo data for this compound remains limited in publicly accessible research, this guide will provide a framework for the necessary experimental comparisons and outline the methodologies required to rigorously assess its therapeutic potential against alternative treatments.

The Quest for In Vivo Data: this compound's Current Landscape

This compound has been identified as an inhibitor of polyketide synthase, a key enzyme in the melanin (B1238610) biosynthesis pathway of the fungus Colletotrichum lagenarium. This mechanism suggests a potential therapeutic application as an antifungal agent. However, a comprehensive review of available scientific literature reveals a notable scarcity of in vivo studies validating its efficacy and therapeutic window. This data gap underscores a common bottleneck in the drug development pipeline, where promising compounds await the rigorous in vivo validation necessary to advance toward clinical consideration.

To bridge this gap, a structured approach to in vivo testing is paramount. This involves head-to-head comparisons with established antifungal agents and a thorough examination of the compound's pharmacokinetic and pharmacodynamic profiles in relevant animal models.

A Comparative Framework: Gauging this compound's Potential

In the absence of direct comparative data for this compound, we present a template for how such a comparison should be structured. The following tables outline the key quantitative data points that would be essential for an objective evaluation against a hypothetical alternative, "Compound X," a standard-of-care antifungal.

Table 1: Comparative Antifungal Efficacy in a Murine Candidiasis Model

Treatment GroupDose (mg/kg)Route of AdministrationFungal Burden (CFU/g kidney)Survival Rate (%)
Vehicle Control-Intravenous1.5 x 10^60
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Compound X 10Intravenous2.3 x 10^480
Compound X 5Intravenous8.1 x 10^460

Table 2: In Vitro Minimum Inhibitory Concentration (MIC) Data

CompoundCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Compound X 0.510.25

Charting the Course: Essential Experimental Protocols

To generate the crucial data outlined above, a series of well-defined experimental protocols must be implemented. These protocols are designed to assess the efficacy, safety, and mechanism of action of a novel therapeutic candidate.

Experimental Workflow for In Vivo Antifungal Efficacy

The following diagram illustrates a standard workflow for evaluating the in vivo efficacy of an antifungal compound.

A Acclimatization of Animals B Induction of Systemic Fungal Infection (e.g., Candida albicans) A->B C Randomization into Treatment Groups B->C D Treatment Administration (this compound vs. Alternatives vs. Vehicle) C->D E Monitoring of Clinical Signs and Survival D->E F Sacrifice and Organ Harvest (e.g., Kidneys, Spleen) E->F G Quantification of Fungal Burden (CFU plating) F->G H Data Analysis and Comparison G->H

Experimental workflow for in vivo antifungal efficacy studies.
Methodology for a Murine Model of Systemic Candidiasis

  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

  • Infection: Mice are infected via intravenous injection with a standardized inoculum of Candida albicans (e.g., 1 x 10^5 CFU/mouse).

  • Treatment Groups: Animals are randomly assigned to groups receiving this compound (at various doses), a positive control (e.g., fluconazole), or a vehicle control.

  • Drug Administration: Treatment is initiated at a specified time post-infection (e.g., 2 hours) and administered for a defined period (e.g., daily for 7 days).

  • Outcome Measures:

    • Survival: Monitored daily for a predetermined period (e.g., 21 days).

    • Fungal Burden: A subset of mice from each group is euthanized at specific time points (e.g., day 3 post-infection). Kidneys are harvested, homogenized, and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFUs).

Unraveling the Mechanism: Proposed Signaling Pathway

While the direct signaling pathway of this compound's antifungal action is not fully elucidated, its known inhibition of polyketide synthase in melanin biosynthesis suggests a targeted mechanism. The following diagram illustrates a hypothetical signaling pathway based on this information.

cluster_fungal_cell Fungal Cell DHN This compound PKS Polyketide Synthase DHN->PKS Inhibits Melanin Melanin Biosynthesis PKS->Melanin Catalyzes Virulence Fungal Virulence (e.g., resistance to host immunity) Melanin->Virulence Contributes to

Hypothetical signaling pathway of this compound.

The Path Forward

The advancement of this compound as a potential therapeutic hinges on the generation of robust in vivo data. The experimental frameworks and comparative analyses outlined in this guide provide a roadmap for researchers and drug development professionals to systematically evaluate its efficacy and define its place in the landscape of antifungal therapies. Future studies should focus on head-to-head comparisons with existing treatments in relevant animal models, comprehensive pharmacokinetic and toxicology assessments, and further elucidation of its molecular mechanism of action. Only through such rigorous investigation can the true therapeutic potential of this compound be realized.

Dihydroabikoviromycin: A Head-to-Head Mechanistic Comparison with Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: A Mechanistic Comparison

Given the absence of publicly available MIC data for Dihydroabikoviromycin, this comparison focuses on the qualitative and mechanistic aspects of its antibacterial activity relative to established antibiotic classes.

FeatureThis compoundFluoroquinolones (e.g., Ciprofloxacin)Macrolides (e.g., Azithromycin)Beta-Lactams (e.g., Penicillin)
Class Piperidine (B6355638)FluoroquinoloneMacrolideBeta-Lactam
Source Natural product (Streptomyces anulatus)SyntheticNatural product (derived from Saccharopolyspora erythraea)Natural product (derived from Penicillium fungi)
Primary Mechanism of Action Induces DNA damage, triggering the SOS response pathway.[1]Inhibit DNA gyrase and topoisomerase IV, preventing DNA replication and repair.Inhibit protein synthesis by binding to the 50S ribosomal subunit.Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Known Spectrum of Activity Broad antimicrobial spectrum, including antibacterial and antifungal properties.[2]Broad-spectrum, effective against both Gram-positive and Gram-negative bacteria.Primarily effective against Gram-positive bacteria and some atypical bacteria.Spectrum varies by generation, but generally effective against Gram-positive and some Gram-negative bacteria.
Other Notable Biological Activities Genotoxic[1], inhibits fungal polyketide synthase involved in melanin (B1238610) biosynthesis.[2]-Anti-inflammatory properties.-

Experimental Protocols

While specific protocols for determining the MIC of this compound are not available, the following are detailed methodologies for key experiments relevant to its known biological activities.

SOS ChromoTest for DNA Damage Assessment

This assay is used to determine if a substance is genotoxic by measuring the induction of the SOS response in Escherichia coli.

Principle: The assay utilizes a genetically engineered E. coli strain in which the sfiA gene, an SOS response gene, is fused to the lacZ gene, which codes for β-galactosidase. Induction of the SOS pathway by a DNA-damaging agent leads to the expression of the sfiA-lacZ fusion protein, resulting in the production of β-galactosidase. The activity of this enzyme can be quantified colorimetrically.

Protocol:

  • Bacterial Strain: E. coli PQ37 or a similar strain with an sfiA::lacZ fusion.

  • Culture Preparation: Grow an overnight culture of the tester strain in a suitable broth medium (e.g., LB broth) at 37°C with shaking.

  • Assay Setup: In a 96-well microplate, add the tester strain culture, fresh growth medium, and various concentrations of this compound (and positive/negative controls).

  • Incubation: Incubate the microplate at 37°C for a defined period (e.g., 2 hours) to allow for the induction of the SOS response.

  • β-Galactosidase Assay:

    • Lyse the cells using a lysis buffer (containing SDS and chloroform).

    • Add a substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate at room temperature until a yellow color develops.

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

  • Data Analysis: Measure the absorbance at 420 nm. The induction factor is calculated as the ratio of β-galactosidase activity in the presence of the test compound to the activity in the negative control.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (General Protocol)

This is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Protocol:

  • Materials: 96-well microplates, sterile growth medium (e.g., Mueller-Hinton Broth), standardized bacterial inoculum (0.5 McFarland standard), and the antibiotic to be tested.

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of the antibiotic. Perform a serial two-fold dilution of the antibiotic in the growth medium across the wells of the microplate.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only the growth medium (no bacteria, no antibiotic).

  • Incubation: Incubate the microplate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

SOS_Pathway_Induction dihydro This compound dna Bacterial DNA dihydro->dna interacts with damage DNA Damage dna->damage leads to recA RecA Activation damage->recA lexA LexA Repressor Cleavage recA->lexA sos SOS Genes (e.g., sfiA) lexA->sos de-represses repair DNA Repair & Cell Cycle Arrest sos->repair

Caption: this compound-induced SOS response pathway.

Experimental_Workflow cluster_screening Screening & Isolation cluster_characterization Characterization strepto Streptomyces anulatus Culture extract Solvent Extraction strepto->extract fractionate Chromatographic Fractionation extract->fractionate bioassay Bioactivity Screening (e.g., Agar Diffusion) fractionate->bioassay purify Purification of This compound bioassay->purify Active Fractions structure Structural Elucidation (NMR, Mass Spec) purify->structure mechanism Mechanism of Action Studies (e.g., SOS Assay) purify->mechanism

Caption: General workflow for isolating and characterizing novel antibiotics.

References

Dihydroabikoviromycin: A Comparative Analysis of its Selectivity for Microbial Versus Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel antimicrobial agents with high efficacy against pathogens and minimal toxicity to host cells. Dihydroabikoviromycin, a polyketide-derived antibiotic also known as SF2446A2, has demonstrated activity against a range of microbial targets. This guide provides a comprehensive assessment of the selectivity of this compound for microbial versus mammalian cells, presenting available experimental data, detailed methodologies, and an exploration of its potential mechanisms of action.

Quantitative Assessment of Selectivity

The selectivity of an antimicrobial agent is a critical determinant of its therapeutic potential. An ideal candidate exhibits high potency against microbial cells (low Minimum Inhibitory Concentration, MIC) and low toxicity towards mammalian cells (high half-maximal inhibitory concentration, IC50). The available data for this compound is summarized below.

Cell TypeOrganism/Cell LineParameterValue (µg/mL)
Microbial Staphylococcus aureusMIC64 - 128[1]
Escherichia coliMIC64 - 128[1]
Chlamydia trachomatis in HeLa cellsDose-dependent inhibition-
Mammalian Tumor Cell LinesGrowth Suppression10
Chinese Hamster Ovary (CHO) CellsGenotoxicityDose-related increase in sister chromatid exchange

Note: A lower MIC value indicates higher antimicrobial potency. A higher IC50 value indicates lower cytotoxicity.

The limited data suggests that this compound possesses weak antibacterial activity against common pathogens like S. aureus and E. coli. Its activity against the intracellular bacterium Chlamydia trachomatis indicates potential for further investigation. However, the reported cytotoxicity and genotoxicity in mammalian cell lines at concentrations relatively close to its antibacterial MICs raise concerns about its therapeutic window. Further studies with a broader range of non-cancerous mammalian cell lines are crucial for a definitive assessment of its selectivity.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against bacterial strains is determined using the broth microdilution method.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of this compound in broth start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate diluted compound with bacterial suspension in 96-well plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).
  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final desired inoculum size.

  • Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Assessment of Mammalian Cell Cytotoxicity (MTT Assay)

The cytotoxicity of this compound against mammalian cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Mammalian Cell Cytotoxicity Assay

cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed mammalian cells in a 96-well plate start->seed_cells incubate_adhesion Incubate for 24h to allow cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with various concentrations of this compound incubate_adhesion->treat_cells incubate_treatment Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value (concentration that inhibits 50% of cell viability) read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for assessing mammalian cell cytotoxicity using the MTT assay.
  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. The plate is incubated for a further 2-4 hours.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each concentration, and the IC50 value is determined.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which this compound exerts its antimicrobial and cytotoxic effects are not yet fully elucidated.

Microbial Cells

The primary known target of this compound in fungi is polyketide synthase , an enzyme crucial for the biosynthesis of certain secondary metabolites. Inhibition of this enzyme could disrupt essential cellular processes in susceptible fungi. Its weak antibacterial activity suggests that it may have off-target effects or different primary targets in bacteria. Further research is needed to identify the specific bacterial targets and pathways affected.

Proposed Microbial Mechanism of Action

This compound This compound PolyketideSynthase Polyketide Synthase This compound->PolyketideSynthase Inhibits BacterialTarget Unknown Bacterial Target(s) This compound->BacterialTarget Acts on MetaboliteProduction Essential Metabolite Production PolyketideSynthase->MetaboliteProduction Required for FungalGrowth Fungal Growth Inhibition MetaboliteProduction->FungalGrowth Leads to BacterialGrowth Bacterial Growth Inhibition BacterialTarget->BacterialGrowth Leads to This compound This compound DNAReplication DNA Replication/Repair This compound->DNAReplication Interferes with CellCycle Cell Cycle Progression This compound->CellCycle Disrupts Genotoxicity Genotoxicity (Sister Chromatid Exchange) DNAReplication->Genotoxicity CellGrowth Cell Growth Inhibition CellCycle->CellGrowth

References

Safety Operating Guide

Proper Disposal of Dihydroabikoviromycin: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Dihydroabikoviromycin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established safety protocols and information from the Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

This compound is a potent compound with significant health risks. Strict adherence to safety protocols is mandatory when handling this substance.

Hazard Summary:

Hazard StatementGHS Classification
Toxic if swallowed or in contact with skin.Acute Toxicity, Oral (Category 3)
Fatal if inhaled.Acute Toxicity, Inhalation (Category 1)
May cause genetic defects.Germ Cell Mutagenicity (Category 1B)
Suspected of damaging fertility or the unborn child.Reproductive Toxicity (Category 2)

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Gloves: Impervious chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective clothing is required.

  • Eye/Face Protection: Safety glasses or goggles.

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a fume hood. For operations that may generate dust or aerosols, a respirator is necessary.

Step-by-Step Disposal Procedure

Disposal of this compound and its contaminated materials must be handled through an approved hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Segregation of Waste

  • Properly segregate waste contaminated with this compound from other laboratory waste streams.

  • This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipette tips, flasks).

    • Contaminated PPE (gloves, disposable lab coats).

    • Spill cleanup materials.

Step 2: Waste Containment

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a sealed, leak-proof container.

    • Avoid mixing with other chemical waste streams unless compatibility is confirmed. This compound may have violent reactions with water.

    • Ensure the container is properly labeled with the contents.

Step 3: Labeling

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The appropriate hazard pictograms (e.g., skull and crossbones, health hazard).

    • Accumulation start date.

    • Your name and laboratory contact information.

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • The storage area should be away from incompatible materials. As a precaution, keep away from strong oxidizers.[1]

  • Store the container in a locked-up area to prevent unauthorized access.

Step 5: Arrange for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow your institution's specific procedures for hazardous waste disposal requests.

  • A certified hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and EHS.

  • Avoid breathing in any dust or vapors.

  • If trained and equipped with the proper PPE, contain the spill using an appropriate absorbent material.

  • Collect the spill cleanup materials and place them in a sealed, labeled hazardous waste container.

  • Ventilate the area and wash the spill site after material has been removed.

Exposure:

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process for handling this compound and the workflow for its proper disposal.

Caption: Decision workflow for this compound disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Handling and Segregation cluster_2 Disposal Pathway Experimentation Experimentation Waste Generation Waste Generation Experimentation->Waste Generation Solid Waste (Contaminated PPE, Labware) Solid Waste (Contaminated PPE, Labware) Waste Generation->Solid Waste (Contaminated PPE, Labware) Liquid Waste (Solutions containing this compound) Liquid Waste (Solutions containing this compound) Waste Generation->Liquid Waste (Solutions containing this compound) Unused/Expired Chemical Unused/Expired Chemical Waste Generation->Unused/Expired Chemical Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste (Contaminated PPE, Labware)->Labeled Hazardous Waste Container Liquid Waste (Solutions containing this compound)->Labeled Hazardous Waste Container Unused/Expired Chemical->Labeled Hazardous Waste Container Secure Storage Area Secure Storage Area Labeled Hazardous Waste Container->Secure Storage Area EHS Pickup EHS Pickup Secure Storage Area->EHS Pickup Approved Waste Disposal Facility Approved Waste Disposal Facility EHS Pickup->Approved Waste Disposal Facility

Caption: this compound waste stream management.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dihydroabikoviromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Dihydroabikoviromycin must adhere to stringent safety protocols due to its genotoxic and cytotoxic properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.

Given that this compound is known to be genotoxic, meaning it can damage DNA, and exhibits cytotoxicity by suppressing tumor cell growth, all handling procedures must be conducted with the utmost caution.[1] While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following guidelines for handling potent genotoxic and cytotoxic compounds should be strictly followed.

Personal Protective Equipment (PPE)

The primary focus of a comprehensive safety program is to ensure employee safety through effective process containment, which includes the diligent use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesTwo pairs of chemotherapy-approved nitrile gloves should be worn at all times. Change gloves every 30 to 60 minutes or immediately if torn, punctured, or contaminated.[2]
Body Protection Disposable GownA solid-front, back-closure disposable gown made of a low-permeability fabric is required. Gowns should be changed every two to three hours or immediately upon contamination.[2]
Respiratory Protection N95 Respirator or HigherA NIOSH-approved N95 or higher-level respirator must be worn when handling powdered this compound or when there is a risk of aerosolization. For volatile agents, a combination particulate/chemical cartridge-type respirator is necessary.[2]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or sprays.

Engineering Controls and Work Practices

Engineering controls are the primary method for minimizing exposure to hazardous substances.[3] These should be supplemented with strict work practices to create a multi-layered safety approach.

Control TypeDescription
Primary Engineering Control All handling of this compound, especially in powdered form, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[4]
Secondary Engineering Control The laboratory should have a dedicated area for handling potent compounds with controlled access. The area should be under negative pressure with HEPA-filtered exhaust.
Work Practices Use Luer-Lok fittings for all connections to prevent leakage.[1] Place a plastic-backed absorbent pad on the work surface to contain any spills.[5] All procedures should be designed to minimize the generation of aerosols.

Decontamination and Disposal Plan

A comprehensive plan for the decontamination of surfaces and equipment, as well as the disposal of all waste generated, is critical to prevent cross-contamination and environmental release.

ProcedureDetails
Surface Decontamination At the end of each work session, all surfaces and equipment in the designated handling area must be decontaminated. Use a two-step process: first, clean with a suitable detergent and water, then apply an appropriate deactivating agent.
Waste Segregation All materials that come into contact with this compound are considered hazardous waste. This includes gloves, gowns, absorbent pads, and any disposable equipment.
Waste Containers Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste. Sharps must be disposed of in a designated chemotherapy sharps container.[2]
Final Disposal All this compound waste must be disposed of as hazardous cytotoxic waste, typically through incineration by a licensed waste management contractor.[6]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a research setting.

Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Full PPE prep_area Prepare Work Area in BSC prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces segregate_waste Segregate Waste decontaminate_surfaces->segregate_waste dispose Dispose of Hazardous Waste segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe

A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial to minimize harm.

Emergency TypeImmediate Actions
Skin Exposure Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[7]
Eye Exposure Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Spill Evacuate the immediate area and restrict access. Use a chemotherapy spill kit to clean the spill, starting from the outer edge and working inward. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the lab and contact the institutional safety office.[7]

Logical Relationship of Safety Measures

The following diagram illustrates the hierarchical relationship of safety controls for handling this compound, with engineering controls being the most effective and PPE as the final barrier.

Hierarchy of Safety Controls for this compound cluster_controls Control Measures cluster_outcome Desired Outcome engineering Engineering Controls (BSC, Negative Pressure) administrative Administrative Controls (SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Gloves, Gown, Respirator) administrative->ppe safety Researcher Safety ppe->safety

The hierarchy of controls to ensure researcher safety.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。